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  • Product: tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
  • CAS: 163210-22-8

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide

Executive Summary In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational rigidity. tert-Butyl 3-(3-hydroxypropyl)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational rigidity. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8), commonly referred to as 1-Boc-3-(3-hydroxypropyl)piperidine, is a highly versatile building block. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, researchers can selectively exploit the reactivity of the primary alcohol for downstream functionalization.

This whitepaper provides an in-depth analysis of its physicochemical profile, structural dynamics, and field-proven synthetic methodologies, grounded in causality and self-validating experimental design.

Physicochemical Profiling

Understanding the physical and chemical parameters of this compound is critical for optimizing reaction conditions, predicting solubility during liquid-liquid extractions, and ensuring safe handling. The quantitative data is summarized below based on standard supplier documentation [1].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
CAS Registry Number 163210-22-8
Molecular Formula C₁₃H₂₅NO₃
Molecular Weight 243.35 g/mol
Physical State Colorless to light yellow viscous oil
Boiling Point >250 °C (Predicted based on analogous Boc-piperidines)
Density ~1.05 g/cm³ (Predicted)
Solubility Profile Soluble in DCM, THF, EtOAc, MeOH; Practically insoluble in H₂O
Storage Temperature 2–8 °C (Refrigerated), sealed, protect from moisture
Table 2: Safety and Handling Parameters
ParameterDescription
GHS Hazard Statements H302 (Harmful if swallowed)
Signal Word Warning
Pictogram GHS07 (Exclamation mark)
Handling Precautions P264, P270, P330, P501 (Wash hands, do not eat/drink, rinse mouth)

Structural Dynamics & Reactivity

The utility of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lies in its orthogonal reactivity.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl group is highly sterically hindered and electron-withdrawing, effectively neutralizing the nucleophilicity of the piperidine nitrogen. According to [2], the Boc group is completely stable to catalytic hydrogenation, strong nucleophiles, and basic conditions (e.g., NaH, LDA), but is highly labile under acidic conditions (e.g., TFA, HCl in dioxane).

  • The Primary Hydroxyl Group: The 3-hydroxypropyl chain terminates in an unhindered primary alcohol. This site is primed for oxidation (to aldehydes or carboxylic acids), etherification, or activation via mesylation/tosylation for subsequent nucleophilic displacement.

Synthetic Methodologies & Validated Protocols

The synthesis of this compound typically proceeds via a two-step sequence from commercially available starting materials.

SynthesisWorkflow A 3-(pyridin-3-yl)propan-1-ol (Starting Material) B 3-(piperidin-3-yl)propan-1-ol (Intermediate) A->B H2 (50 psi), Pd/C MeOH, RT, 12h C tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate (Target Product) B->C Boc2O, Et3N DCM, 0 °C to RT, 4h

Fig 1: Two-step synthesis workflow from substituted pyridine to the Boc-protected piperidine.

Step-by-Step Protocol: Synthesis and Isolation

Step 1: Catalytic Hydrogenation

  • Procedure: Dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Pressurize the reaction vessel with H₂ gas to 50 psi and stir at room temperature for 12 hours.

  • Causality & Mechanism: The aromatic pyridine ring is highly stable; thus, elevated hydrogen pressure and a highly active transition metal catalyst are required to force the reduction to the piperidine core.

  • Self-Validating Checkpoint: The reduction inherently abolishes the aromaticity of the ring. The starting material is highly UV-active under a 254 nm lamp due to its conjugated π-system, whereas the resulting piperidine intermediate is UV-inactive. Observing the complete disappearance of the UV-active spot on a silica TLC plate confirms quantitative conversion.

Step 2: N-Selective Boc Protection

  • Procedure: Filter the Step 1 mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and redissolve the crude 3-(piperidin-3-yl)propan-1-ol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N) (1.5 eq).

  • Addition: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Mechanism: Why use Et₃N and cool to 0 °C? The addition of Boc₂O is exothermic. Cooling prevents thermal runaway and suppresses potential side reactions, such as O-acylation of the primary alcohol. Et₃N (pKa ~10.7) neutralizes any acidic byproducts, maintaining the piperidine nitrogen in its highly nucleophilic, unprotonated state, driving the equilibrium forward.

  • Self-Validating Checkpoint (Aqueous Workup): Quench the reaction with water and wash the organic layer with 1M aqueous HCl. Why is this self-validating? If the Boc protection is incomplete, the unreacted secondary amine remains highly basic. The 1M HCl wash protonates this unreacted starting material into a water-soluble ammonium salt, forcing it into the aqueous layer. Only the neutral, covalently protected Boc-carbamate remains in the organic phase. A negative Ninhydrin stain of the organic layer intrinsically validates the completion and purity of the chemical transformation.

Applications in Drug Development

Because of its structural flexibility and orthogonal protection, tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is heavily utilized in medicinal chemistry [3].

ApplicationWorkflow Target tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate Oxidation Oxidation (Primary Alcohol) Target->Oxidation Alkylation O-Alkylation (Etherification) Target->Alkylation Deprotection Boc Deprotection (Amine Release) Target->Deprotection Drug1 PROTAC Linkers Oxidation->Drug1 Drug2 CNS Therapeutics Alkylation->Drug2 Drug3 Peptidomimetics Deprotection->Drug3

Fig 2: Divergent reactivity pathways and downstream drug development applications.

  • PROTAC Linker Synthesis: The primary alcohol can be oxidized to a carboxylic acid, creating a bifunctional linker ideal for Proteolysis Targeting Chimeras (PROTACs). The piperidine ring provides a rigid vector that can improve the cell permeability of the resulting degrader molecule.

  • CNS Therapeutics: The lipophilic nature of the piperidine ring, once deprotected and functionalized, is excellent for penetrating the blood-brain barrier (BBB). The 3-substituted propyl chain allows for fine-tuning of the spatial arrangement of pharmacophores binding to G-protein coupled receptors (GPCRs).

Analytical Characterization

To verify the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • ¹H NMR (CDCl₃): The most diagnostic signal is a massive singlet integrating to 9 protons at approximately δ 1.45 ppm , corresponding to the three methyl groups of the tert-butyl moiety. The primary alcohol protons (CH₂-OH) typically appear as a triplet around δ 3.60 ppm .

  • IR Spectroscopy: The presence of the Boc group is confirmed by a strong carbonyl (C=O) stretching frequency around 1690 cm⁻¹ (carbamate), while the primary alcohol exhibits a broad O-H stretch around 3400 cm⁻¹ .

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Exploratory

Comprehensive 1H and 13C NMR Spectral Analysis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide

Executive Summary tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8) is a highly versatile N-protected amino alcohol utilized extensively in medicinal chemistry and drug development [1]. Serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8) is a highly versatile N-protected amino alcohol utilized extensively in medicinal chemistry and drug development [1]. Serving as a critical building block for functionalized piperidine scaffolds, its precise structural characterization is paramount for downstream synthetic success. This whitepaper provides an in-depth, self-validating framework for acquiring, processing, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in established spectroscopic principles.

Molecular Architecture & Conformational Dynamics

Understanding the structural causality behind the NMR signals requires an analysis of the molecule's conformational dynamics. The piperidine ring predominantly adopts a chair conformation, with the 3-(3-hydroxypropyl) substituent favoring the equatorial position to minimize 1,3-diaxial steric clashes.

The N-Boc Rotamer Effect: The most critical feature influencing the NMR spectra of this compound is the tert-butyloxycarbonyl (Boc) protecting group. The partial double-bond character of the carbamate C–N bond restricts free rotation, leading to the presence of distinct syn and anti rotamers in solution. At ambient temperatures (298 K), the rate of interconversion between these rotamers is often on the same timescale as the NMR acquisition [2]. Consequently, the signals for the protons and carbons adjacent to the nitrogen (C2 and C6) typically exhibit significant line broadening or signal duplication. Recognizing this dynamic process is essential to avoid misinterpreting broadened peaks as impurities or structural defects.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and highly reproducible spectral baseline, the following step-by-step methodology must be adhered to.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is ideal due to the high lipophilicity of the Boc-piperidine scaffold.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS provides an absolute zero reference point ( δ 0.00 ppm), ensuring chemical shift accuracy across different instruments.

Step 2: Instrument Parameters (400 MHz Spectrometer)
  • 1 H NMR Acquisition:

    • Pulse Angle: 30° (optimizes signal-to-noise ratio per unit time).

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the nine tert-butyl protons, preventing signal truncation and ensuring perfectly quantitative integration.

    • Number of Scans (NS): 16 to 32.

  • 13 C NMR Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512 to 1024.

    • Decoupling: WALTZ-16 proton decoupling sequence to collapse carbon multiplets into sharp singlets, maximizing signal intensity.

Step 3: Rotamer Validation via VT-NMR (Self-Validating Step)

If severe line broadening at C2/C6 obscures multiplet analysis, perform a Variable Temperature (VT) NMR experiment. Elevating the probe temperature to 330 K (57 °C) increases the rotational energy, pushing the interconversion rate past the coalescence point. This will resolve the broad humps into sharp, quantifiable signals, confirming that the broadening is dynamic (rotameric) rather than due to paramagnetic impurities [2].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq1H 1H NMR Acquisition (400 MHz, 298 K) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 298 K) Prep->Acq13C Process Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process BroadCheck Assess Line Broadening (Boc Rotamer Check) VTNMR VT-NMR (330 K) to Coalesce Signals BroadCheck->VTNMR Yes (Broad) Assign Structural Assignment (Multiplet & Integration) BroadCheck->Assign No (Sharp) VTNMR->Assign Process->BroadCheck Validate Final Structural Validation Assign->Validate

Fig 1: NMR acquisition and validation workflow for N-Boc protected piperidines.

1H NMR Spectral Data & Mechanistic Assignment

The following table outlines the expected empirical 1 H NMR assignments based on established chemical shift heuristics for functionalized Boc-piperidines [3].

Table 1: Expected 1H NMR Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
3.80 – 4.10 multiplet (broad)2HC2-H eq​ , C6-H eq​ Deshielded by adjacent N. Broadened due to N-Boc rotameric exchange.
3.64 triplet (J = 6.5 Hz)2HC3'-H 2​ (CH 2​ -OH)Strongly deshielded by the electronegative oxygen of the primary hydroxyl group.
2.60 – 2.90 multiplet (broad)2HC2-H ax​ , C6-H ax​ Axial protons are shielded relative to equatorial. Broadened by Boc rotation.
1.85 broad singlet1H-OHHydroxyl proton. Exchangeable with D 2​ O. Shift varies with concentration/H-bonding.
1.10 – 1.80 multiplet9HC3-H, C4-H 2​ , C5-H 2​ , C1'-H 2​ , C2'-H 2​ Aliphatic ring and propyl chain protons. Complex overlapping multiplets due to similar magnetic environments.
1.45 singlet9H-C(CH 3​ ) 3​ (Boc)Nine equivalent methyl protons. Sharp, intense singlet diagnostic of the tert-butyl group.

Mechanistic Insights: The diastereotopic nature of the protons at C2 and C6 (due to the chiral center at C3) means that the axial and equatorial protons resonate at distinctly different frequencies. The equatorial protons (3.80–4.10 ppm) are deshielded relative to the axial protons (2.60–2.90 ppm) due to the magnetic anisotropy of the adjacent C–C bonds in the chair conformation.

13C NMR Spectral Data & Mechanistic Assignment

The 13 C NMR spectrum provides an unambiguous map of the carbon skeleton, particularly useful for identifying quaternary and carbonyl carbons that lack attached protons [3].

Table 2: Expected 13C NMR Data (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Causality
154.8 Quaternary (C=O)Carbamate CarbonylHighly deshielded by both the nitrogen and oxygen atoms of the Boc group.
79.2 Quaternary (C)tert-Butyl C q​ Deshielded by the adjacent carbamate oxygen.
62.8 Secondary (CH 2​ )C3' (CH 2​ -OH)Deshielded by the directly attached hydroxyl oxygen.
49.5 Secondary (CH 2​ )C2 (Piperidine)Adjacent to nitrogen. Often appears as a broad singlet at 298 K due to rotamers.
44.2 Secondary (CH 2​ )C6 (Piperidine)Adjacent to nitrogen. Broadened by rotameric exchange.
35.5 Tertiary (CH)C3 (Piperidine)Branching point on the piperidine ring.
31.5 Secondary (CH 2​ )C4 (Piperidine)Ring carbon adjacent to the branching point.
31.0 Secondary (CH 2​ )C1' (Propyl chain)Aliphatic chain carbon attached to the ring.
29.5 Secondary (CH 2​ )C2' (Propyl chain)Central carbon of the propyl aliphatic chain.
28.5 Primary (CH 3​ )tert-Butyl MethylsThree equivalent methyl carbons. High intensity signal.
24.5 Secondary (CH 2​ )C5 (Piperidine)Most shielded ring carbon, furthest from electronegative heteroatoms.

Mechanistic Insights: The chemical shift of the carbamate carbonyl (~154.8 ppm) is highly diagnostic and distinct from standard amide or ester carbonyls (which typically appear >165 ppm). The quaternary carbon of the tert-butyl group (~79.2 ppm) is a critical marker for confirming that the Boc group remains intact and was not cleaved during upstream synthetic steps.

References

  • Coldham, I., & Leonori, D. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(18), 7806-7809. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Foundational

Strategic Utilization and Safety Profiling of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in Drug Discovery

As drug development increasingly relies on complex, nitrogen-containing heterocycles to optimize pharmacokinetic profiles, the piperidine ring has emerged as a privileged pharmacophore. It is heavily utilized to impart f...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, nitrogen-containing heterocycles to optimize pharmacokinetic profiles, the piperidine ring has emerged as a privileged pharmacophore. It is heavily utilized to impart favorable properties such as improved aqueous solubility and metabolic stability 1. Within this class, tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate serves as a highly versatile, bifunctional building block.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, toxicological mechanisms, and validated synthetic methodologies, designed specifically for researchers and application scientists in medicinal chemistry.

Physicochemical Identity & Quantitative Profiling

Before integrating this building block into a synthetic pipeline, it is critical to establish its baseline quantitative parameters. The tert-butyloxycarbonyl (Boc) group provides lipophilicity and steric bulk, which profoundly influences both its handling properties and its reactivity.

PropertyValue / Description
Chemical Name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
CAS Registry Number 163210-22-8 2
EC Number 882-893-4 [[3]]()
Molecular Formula C13H25NO3 3
Molecular Weight 243.35 g/mol 2
Structural Features N-Boc protected secondary amine; primary aliphatic alcohol

Toxicological Mechanisms & Hazard Mitigation (SDS Core)

Understanding the Material Safety Data Sheet (MSDS) requires moving beyond rote memorization of hazard codes to understanding the causality behind the toxicity.

GHS Hazard Classifications
Hazard CodeCategoryClinical/Physical Manifestation
H302 + H312 + H332 Acute Tox. (Oral, Dermal, Inhalation)Harmful via all primary routes of systemic exposure 3.
H315 / H319 Skin Irrit. / Eye Irrit. 2ACauses localized skin and serious eye irritation 3.
H336 STOT SE 3May cause drowsiness or dizziness (CNS depression) 3.
H412 Aquatic Chronic 3Harmful to aquatic life with long-lasting effects 3.
Mechanistic Causality of Hazards
  • Irritation (H315/H319): The amphiphilic nature of the molecule—combining a highly lipophilic Boc-piperidine core with a hydrophilic primary hydroxyl group—allows it to readily partition into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium, triggering localized inflammatory cascades.

  • CNS Depression (H336): The significant lipophilicity imparted by the tert-butyl group facilitates rapid penetration across the blood-brain barrier (BBB). Once in the central nervous system, the compound can non-specifically interact with neuronal lipid membranes, leading to mild CNS depression (drowsiness/dizziness).

Self-Validating Safety Protocols

To mitigate these risks, engineering controls must form a self-validating safety system:

  • Containment: All manipulations must occur within a certified Class II fume hood to prevent inhalation of vapors (mitigating H332 and H336).

  • Barrier Protection: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent amphiphilic disruption of dermal and ocular tissues (mitigating H312, H315, H319).

Strategic Utility in Drug Discovery

The strategic importance of Boc-protected piperidines lies in their capacity to undergo highly controlled, regioselective chemical transformations 1. By masking the nucleophilic secondary amine, the Boc group allows the primary alcohol at the 3-position to serve as a versatile handle for introducing molecular complexity.

These derivatives are pivotal in synthesizing potent kinase inhibitors (e.g., Janus kinase inhibitors for autoimmune diseases) and central nervous system (CNS) agents, where the piperidine ring acts as a central scaffold to orient functional groups precisely within target protein active sites 1. Furthermore, Boc-protected piperidines form stable intermediates that can survive harsh photocatalytic or oxidative conditions during downstream diversification 4.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction mechanistically at each step.

Protocol A: Chemoselective Boc Deprotection

Objective: Liberate the piperidine nitrogen for subsequent N-alkylation or N-arylation 1. Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen. The tert-butyl group is cleaved to form a stable tert-butyl cation (which rapidly eliminates to isobutylene gas), leaving a carbamic acid that spontaneously decarboxylates into CO₂. The irreversible gas evolution drives the reaction thermodynamically forward.

  • Initiation: Dissolve 1.0 eq of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cleavage: Slowly add 10.0 eq of TFA at 0 °C. Self-Validation: Observe mild effervescence; the bubbling is the stoichiometric release of CO₂ and isobutylene, confirming active deprotection.

  • Propagation: Warm the mixture to room temperature and stir for 1-2 hours 1. Monitor via TLC. Self-Validation: The product spot will be UV-inactive but will stain intensely with Ninhydrin (indicating a free secondary amine), whereas the starting material will not.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with diethyl ether to precipitate the amine TFA salt. Filter and dry 1.

Protocol B: Mild Oxidation to Aldehyde

Objective: Convert the primary alcohol to an aldehyde for downstream reductive amination, while leaving the Boc group intact. Causality: Dess-Martin Periodinane (DMP) is selected over Jones reagent because it operates under mild, non-acidic conditions, preventing premature Boc cleavage. The hypervalent iodine selectively exchanges with the primary alcohol, undergoing base-catalyzed elimination to yield the aldehyde without over-oxidation to the carboxylic acid.

  • Initiation: Dissolve 1.0 eq of the starting material in anhydrous DCM. Cool to 0 °C.

  • Oxidation: Add 1.2 eq of DMP portion-wise. Stir and allow to warm to room temperature over 2 hours.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Self-Validation: The solution will transition from cloudy to a clear biphasic mixture as the iodine byproducts are reduced and solubilized.

  • Validation: Extract the organic layer, dry over MgSO₄, and concentrate. Self-Validation: Confirm success via IR spectroscopy by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense aldehydic C=O stretch (~1720 cm⁻¹).

Mechanistic Visualization

The following diagram illustrates the regiodivergent synthetic pathways enabled by the bifunctional nature of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

SyntheticPathway Start tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate Deprotect Acidic Deprotection (TFA / DCM) Start->Deprotect Cleave Boc Group Oxidize Mild Oxidation (Dess-Martin Periodinane) Start->Oxidize Oxidize 1° Alcohol Amine Free Piperidine Amine (TFA Salt) Deprotect->Amine -CO2, -Isobutylene Kinase N-Functionalization (Kinase Inhibitors) Amine->Kinase Electrophilic Addition Aldehyde Boc-3-(3-oxopropyl)piperidine (Aldehyde) Oxidize->Aldehyde Selective [O] CNS Reductive Amination (CNS Agents) Aldehyde->CNS Amine + Reductant

Fig 1: Synthetic diversification pathways of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

References

  • [2] Title: Tert-butyl piperidine-1-carboxylate usage | Source: Sigma-Aldrich | URL:

  • [3] Title: tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate — Chemical Substance Information | Source: NextSDS | URL:

  • [1] Title: Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis | Source: Benchchem | URL:

  • [4] Title: Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | Source: ACS Publications | URL:

Sources

Exploratory

Crystal Structure and Stereochemistry of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Structural Biology & Medicinal Chemistry Perspective

Executive Summary In modern fragment-based drug discovery (FBDD) and active pharmaceutical ingredient (API) synthesis, the 3-substituted piperidine motif serves as a privileged scaffold, frequently appearing in FDA-appro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and active pharmaceutical ingredient (API) synthesis, the 3-substituted piperidine motif serves as a privileged scaffold, frequently appearing in FDA-approved therapeutics such as the PARP inhibitor Niraparib[1]. The compound tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8) is a highly versatile building block[2]. Understanding its three-dimensional architecture—specifically its stereochemistry, ring conformation, and solid-state packing—is critical for predicting its behavior in asymmetric synthesis and receptor binding pockets.

This technical guide provides an in-depth analysis of the stereochemical mechanics, conformational energy landscapes, and crystallographic determination workflows for tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate and its structural analogs.

Molecular Architecture & Conformational Analysis

The three-dimensional structure of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is governed by three primary stereochemical and conformational factors: ring puckering, substituent positioning, and carbamate rotamerism.

Piperidine Ring Conformation and Nitrogen Hybridization

Unlike a simple cyclohexane ring, the piperidine ring in this molecule is bonded to a bulky tert-butoxycarbonyl (Boc) protecting group. The nitrogen atom (N1) lone pair delocalizes into the adjacent carbamate carbonyl ( π -conjugation), shifting the nitrogen's hybridization from pure sp3 toward a partial sp2 state[3]. This delocalization flattens the ring slightly at the N1 position, though the global minimum energy state remains a chair conformation [4].

Equatorial vs. Axial Preference at C3

The stereocenter at C3 bears a flexible 3-hydroxypropyl chain. In the chair conformation, this substituent can occupy either an equatorial or an axial position.

  • Equatorial Preference: The molecule overwhelmingly adopts the conformation where the 3-hydroxypropyl group is equatorial[5].

  • Causality (1,3-Diaxial Strain): If the bulky propyl chain were to occupy the axial position, it would suffer severe steric clashes (1,3-diaxial interactions) with the axial protons at the C5 position[6]. By adopting the equatorial position, the molecule minimizes its A-value strain, lowering the overall potential energy of the system[5].

N-Boc Group Rotamerism

The partial double-bond character of the N–C(O) carbamate bond restricts free rotation, leading to two distinct rotameric states ( E and Z conformations)[3]. While these rotamers rapidly interconvert at high temperatures, they often appear as distinct, broadened signals in room-temperature 1 H and 13 C NMR spectra. During crystallization, the molecule typically locks into a single, thermodynamically preferred rotamer to optimize crystal lattice packing.

ConformationalStates N1 N-Boc Piperidine (Chair Conformation) N2 Equatorial 3-Substituent (Global Minimum Energy) N1->N2 Favored (>95%) N3 Axial 3-Substituent (High 1,3-Diaxial Strain) N1->N3 Disfavored (<5%) N4 E-Rotamer (Carbamate) N2->N4 N-C(O) Bond Rotation N5 Z-Rotamer (Carbamate) N2->N5 N-C(O) Bond Rotation

Diagram 1: Conformational equilibrium of 3-substituted N-Boc piperidines.

Crystal Structure Determination (X-Ray Crystallography)

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of the relative (and absolute, if chiral resolution was performed) stereochemistry of the piperidine ring[5].

Solid-State Packing and Hydrogen Bonding

In the solid state, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate relies heavily on non-covalent interactions to maintain lattice stability. The terminal hydroxyl (-OH) group of the propyl chain acts as a strong hydrogen bond donor. Because the piperidine nitrogen is protected and its lone pair is delocalized, it is a poor hydrogen bond acceptor. Instead, the carbonyl oxygen of the Boc group serves as the primary hydrogen bond acceptor.

This specific donor-acceptor relationship typically results in the formation of 1D polymeric chains or dimeric hydrogen-bonded networks along the crystallographic axes, which dictate the space group symmetry (often P21​/c for racemic mixtures or P21​21​21​ for enantiopure crystals).

Quantitative Conformational and Crystallographic Data

The following table summarizes the theoretical and typical experimental parameters for 3-substituted N-Boc piperidines derived from crystallographic and computational analyses[4][5].

ParameterValue / DescriptionAnalytical Significance
Ring Conformation ChairConfirms minimization of torsional strain.
3-Substituent Position EquatorialAvoids 1,3-diaxial steric clash with C5 protons.
N1-C(O) Bond Length ~1.34 - 1.36 ÅIndicates partial double bond character (resonance).
Boc Carbonyl C=O Length ~1.22 ÅTypical for carbamates; lengthened slightly if H-bonded.
Intermolecular H-Bond O-H O=C (Boc)Primary driving force for crystal lattice assembly.
Typical Space Group (Racemic) P21​/c or C2/c Centrosymmetric packing of enantiomeric pairs.
Data Collection Temp. 100 KReduces thermal ellipsoids for precise atomic resolution.

Experimental Workflows & Self-Validating Protocols

To rigorously determine the stereochemistry and solid-state structure, researchers must synthesize a highly pure sample, grow diffraction-quality crystals, and execute low-temperature XRD.

Protocol 1: Synthesis and Purification

Causality: High purity (>99%) is an absolute prerequisite for successful crystal growth. Impurities disrupt the nucleation process, leading to amorphous precipitation or twinned crystals.

  • Reaction Setup: Dissolve 3-(3-hydroxypropyl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et 3​ N, 1.5 equiv) to neutralize any hydrochloride salts and act as an acid scavenger.

  • Boc Protection: Cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv) dropwise. Self-Validation: The evolution of CO 2​ gas indicates the reaction is proceeding.

  • Stirring & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms completion.

  • Workup & Purification: Wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate[7].

Protocol 2: Single-Crystal Growth (Vapor Diffusion)

Causality: N-Boc piperidines with flexible alkyl chains can be difficult to crystallize and often present as viscous oils. Vapor diffusion allows for an extremely slow decrease in solubility, promoting ordered lattice formation over amorphous aggregation.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume (e.g., 0.5 mL) of a good solvent, such as ethyl acetate (EtOAc), in a small inner vial.

  • Anti-Solvent Chamber: Place the small vial (uncapped) inside a larger outer vial containing 3 mL of an anti-solvent, such as hexanes or pentane.

  • Sealing and Incubation: Tightly cap the outer vial. Place the setup in a vibration-free environment at 4 °C.

  • Harvesting: Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, prompting the growth of single crystals. Self-Validation: Inspect under a polarized light microscope; diffraction-quality crystals will extinguish light uniformly when rotated.

Protocol 3: X-Ray Diffraction Data Collection
  • Mounting: Coat a selected single crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Flash Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Flash cooling prevents ice formation and minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å) radiation.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the hydrogen atom of the terminal hydroxyl group is located in the difference Fourier map to accurately model the hydrogen-bonding network.

XRDWorkflow S1 1. Chemical Synthesis Boc Protection of Piperidine S2 2. Purification Flash Chromatography (>99% Purity) S1->S2 S3 3. Crystal Growth Vapor Diffusion (EtOAc/Hexanes) S2->S3 S4 4. X-Ray Diffraction Data Collection at 100 K S3->S4 S5 5. Structure Solution Phase Determination & Refinement S4->S5 S6 6. Stereochemical Analysis Conformation & H-Bonding Mapping S5->S6

Diagram 2: Workflow for the synthesis and crystallographic analysis of N-Boc piperidines.

Conclusion

The stereochemical and crystallographic profiling of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate highlights the intricate balance of steric strain and non-covalent interactions in heterocyclic chemistry. The molecule's preference for an equatorial 3-substituent minimizes 1,3-diaxial strain, while its solid-state architecture is heavily dictated by the hydrogen-bonding capabilities of its terminal hydroxyl and Boc carbonyl groups. For drug development professionals, mastering these conformational dynamics is essential for the rational design of piperidine-based therapeutics, ensuring that the synthesized APIs fit precisely into their target biological receptors.

References

  • Royal Society of Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Advances. Available at:[Link]

  • National Institutes of Health (PMC). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis..." PMC Database. Available at:[Link]

  • American Chemical Society. "Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines." The Journal of Organic Chemistry. Available at:[Link]

  • American Chemical Society. "Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects." Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Title: Unraveling the Conformational Landscape: A Guide to the Thermodynamic Stability of N-Boc-Protected Piperidine Derivatives

An In-depth Technical Guide: Abstract The piperidine ring is a cornerstone of modern pharmaceuticals, and its three-dimensional structure is paramount to its biological function.[1] The introduction of the tert-butoxycar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The piperidine ring is a cornerstone of modern pharmaceuticals, and its three-dimensional structure is paramount to its biological function.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group, while essential for synthetic strategies, profoundly alters the conformational dynamics of the piperidine scaffold. This guide provides a comprehensive examination of the thermodynamic stability of N-Boc-protected piperidine derivatives. We will dissect the interplay of steric and electronic effects imposed by the N-Boc group, particularly the resulting pseudoallylic strain, and explore how these factors dictate conformational preference. This document integrates insights from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of these vital chemical entities.

Introduction: The Significance of Conformation in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs and natural products.[2] Its ability to adopt a well-defined three-dimensional chair conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and drug-receptor interactions.[1] The use of protecting groups is a fundamental tactic in multi-step organic synthesis, with the Boc group being one of the most common for protecting amine functionalities due to its stability and ease of removal under acidic conditions.[3][4]

However, the act of N-protection is not a passive modification. The introduction of the bulky and electronically distinct Boc group fundamentally reshapes the energetic landscape of the piperidine ring, locking it into specific, thermodynamically favorable conformations. A deep understanding of these conformational preferences is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling chemists to control molecular shape and, by extension, biological activity.

Foundational Principles: The Piperidine Chair and the N-Boc Influence

Like cyclohexane, the piperidine ring overwhelmingly prefers a chair conformation to minimize angular and torsional strain.[1][5] This leads to two primary substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair forms can interconvert via a "ring flip." In unsubstituted piperidine, there is also a rapid nitrogen inversion and a slight preference for the N-H proton to be in the equatorial position.[1][5]

The introduction of the N-Boc group dramatically alters this equilibrium due to two primary factors:

  • Amide Resonance and Planarity : The lone pair of the nitrogen atom engages in resonance with the adjacent carbonyl group of the Boc moiety. This gives the N-C(O) bond significant partial double-bond character, forcing the nitrogen atom and its immediate substituents into a planar geometry.[6] This planarity restricts both nitrogen inversion and rotation around the N-C(O) bond.

  • Steric Hindrance : The tert-butyl group is exceptionally bulky. This steric demand, combined with the planarity at the nitrogen, introduces significant steric penalties that dictate the orientation of other substituents on the ring.

G cluster_equatorial Equatorial 2-Substituent (Disfavored) cluster_axial Axial 2-Substituent (Favored) eq_node Piperidine Ring (Chair Conformation) boc_eq N-Boc Group eq_node->boc_eq N1 sub_eq R-group (Equatorial) eq_node->sub_eq C2 ax_node Piperidine Ring (Chair Conformation) eq_node->ax_node Conformational Switch to Relieve Strain clash Severe Steric Clash (A(1,3) Strain) boc_eq->clash sub_eq->clash boc_ax N-Boc Group ax_node->boc_ax N1 sub_ax R-group (Axial) ax_node->sub_ax C2 no_clash Strain Alleviated

Caption: A(1,3) strain forces 2-substituents into an axial orientation.

A Multi-Pronged Approach to Conformational Analysis

A comprehensive understanding of the thermodynamic stability of a specific Boc-protected piperidine derivative requires the integration of multiple analytical techniques. [1]No single method provides a complete picture; instead, they offer complementary data for the solid-state, solution-phase, and theoretical energy landscapes.

Workflow cluster_NMR NMR Data cluster_XRay X-Ray Data cluster_Comp Computational Data Start Boc-Piperidine Derivative NMR NMR Spectroscopy (Solution-State Analysis) Start->NMR Dissolve in Deuterated Solvent XRay X-Ray Crystallography (Solid-State Analysis) Start->XRay Grow Single Crystal Comp Computational Modeling (In Silico Analysis) Start->Comp Generate Initial Structure Conclusion Comprehensive Conformational and Thermodynamic Profile NMR->Conclusion Confirms solution conformation & dynamics XRay->Conclusion Defines solid-state conformation Comp->Conclusion Corroborates experimental data & predicts stability H1_NMR ¹H NMR: Chemical Shifts, Coupling Constants (³J) NOESY NOESY: Through-Space Proton Correlations VT_NMR VT-NMR: Energy Barriers Structure Precise Bond Lengths, Bond Angles, Torsion Angles ConfSearch Conformational Search DFT DFT Optimization: Geometry & Relative Energies (ΔG) ConfSearch->DFT

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformation of molecules in solution. [1]By analyzing chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can deduce the preferred conformation and the dynamics of the ring system.

Experimental Protocol: ¹H NMR for Conformational Analysis

  • Sample Preparation : Dissolve 5-10 mg of the Boc-protected piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial, as polarity can influence conformational equilibrium. [1][7]2. Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. For detailed analysis, acquire two-dimensional spectra such as COSY (to establish proton-proton connectivity) and NOESY (to identify protons that are close in space).

  • Analysis of Coupling Constants (³J) : The magnitude of the three-bond coupling constant (³J) between vicinal protons is highly dependent on the dihedral angle between them. Large couplings (approx. 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (approx. 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This data is instrumental in assigning substituent orientation.

  • Analysis of NOE Data : A Nuclear Overhauser Effect is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For instance, a strong NOE between an axial proton at C2 and axial protons at C4 and C6 would confirm a chair conformation and the axial orientation of the C2 proton.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. [1]While it doesn't provide information about dynamics or solution-state behavior, it offers definitive proof of a single conformation's bond lengths, bond angles, and torsion angles. [1] Workflow: X-ray Crystallography

  • Crystal Growth : Grow a single, high-quality crystal of the compound, often by slow evaporation from a suitable solvent system.

  • Data Collection : Mount the crystal and expose it to an X-ray beam to collect diffraction data.

  • Structure Solution & Refinement : Solve the crystal structure to obtain an electron density map and refine the atomic positions to generate the final, precise molecular structure. [1]

Computational Chemistry

Computational modeling is an invaluable partner to experimental techniques, providing insights into the relative energies of different conformers. [1][8]Density Functional Theory (DFT) is a robust method for these calculations. [6] Experimental Protocol: A Computational Approach

  • Conformational Search : Generate a comprehensive set of possible low-energy conformations for the molecule using a systematic or stochastic search algorithm. [1]2. Geometry Optimization : Perform a geometry optimization for each generated conformer using a suitable level of theory (e.g., DFT with a functional like M06-2X or B3LYP and a basis set). This finds the nearest local energy minimum.

  • Energy Calculation : Calculate the single-point energies of the optimized conformers to determine their relative thermodynamic stabilities (ΔG). The conformer with the lowest energy is the most stable. [1]4. Validation : Compare the calculated geometries (e.g., dihedral angles) and predicted NMR parameters with the experimental data from X-ray and NMR to validate the computational model. [1]

Data Summary: Quantifying Stability

The thermodynamic preference for a given conformation can be quantified by the difference in Gibbs free energy (ΔG) between conformers.

Table 1: Influence of N-Acyl Group on 2-Methylpiperidine Conformational Energy

Compound2-Substituent OrientationRelative Free Energy (ΔG, kcal/mol)Causality
1,2-dimethylpiperidineEquatorialFavored by 1.8Standard steric preference; methyl is smaller than the ring.
N-formyl-2-methylpiperidineAxialFavored by 2.7A(1,3) strain between the formyl group and the equatorial 2-methyl group forces the methyl group axial. [9]
N-acetyl-2-methylpiperidineAxialFavored by 3.2Increased steric bulk of the acetyl group compared to the formyl group enhances the A(1,3) strain, further stabilizing the axial conformer. [9]

Data adapted from computational studies.[9]

Conclusion

The thermodynamic stability of N-Boc-protected piperidine derivatives is overwhelmingly dictated by the steric and electronic properties of the carbamate group. The planarity induced by amide resonance, coupled with the steric bulk of the tert-butyl group, creates a powerful A(1,3) strain that typically forces adjacent (C2 or C6) substituents into an axial orientation. This effect provides a reliable method for locking the piperidine ring into a predictable and thermodynamically stable conformation. A robust analysis, however, must be built upon a foundation of complementary experimental and computational techniques. By integrating the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the energetic landscape provided by computational chemistry, researchers can achieve a comprehensive understanding of these crucial building blocks, paving the way for more rational and effective drug design.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide. (2025). Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019).
  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2025).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025).
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). PubMed.
  • The Core Structural Anatomy of Piperidine: A Technical Guide. (2025). Benchchem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). PMC.
  • 4-(Boc-Aminomethyl)piperidine | 135632-53-0. (2025). ChemicalBook.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

Sources

Exploratory

Infrared (IR) Spectroscopy Analysis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Mechanistic and Practical Guide

Executive Summary In modern drug development and complex molecule assembly, the accurate structural verification of synthetic intermediates is paramount. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex molecule assembly, the accurate structural verification of synthetic intermediates is paramount. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a highly versatile building block featuring three critical structural motifs: a piperidine ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a 3-hydroxypropyl substituent.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide deep structural insights, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and orthogonal method for confirming functional group integrity. This whitepaper provides a rigorous, self-validating framework for interpreting the IR spectrum of this molecule, explaining not just where the absorption peaks occur, but the underlying quantum mechanical and physical causality behind them.

Molecular Architecture & Vibrational Causality

To interpret the IR spectrum with scientific rigor, we must analyze the molecule's specific functional groups and the electronic environments that dictate their vibrational frequencies.

The Carbamate (N-Boc) Core

The N-Boc group is a carbamate (urethane) linkage. In a standard ketone, the C=O stretch typically appears at ~1715 cm⁻¹. In an amide, the nitrogen lone pair delocalizes heavily into the carbonyl, lowering the double-bond character and shifting the stretch down to ~1650 cm⁻¹. However, in a carbamate, the adjacent tert-butoxy oxygen competes with the nitrogen for resonance delocalization. This competing electronic effect places the C=O stretching frequency in an intermediate zone, making it a highly diagnostic marker that typically appears around 1689–1700 cm⁻¹ [1].

The tert-Butyl Group

The tert-butyl group (-C(CH₃)₃) contains three methyl groups attached to a common quaternary carbon. When these methyl groups undergo symmetric C-H bending (the "umbrella" mode), they experience intense steric and mechanical coupling. Because these vibrational modes are degenerate and sterically hindered, the energy state splits, resulting in a highly characteristic doublet at ~1365 cm⁻¹ and ~1390 cm⁻¹ [1][2]. The presence of this doublet is definitive proof of an intact Boc group[3].

The Hydroxyl Group

The 3-hydroxypropyl chain terminates in a primary alcohol. In the condensed phase (as a neat oil or solid), the hydroxyl protons participate in extensive intermolecular hydrogen bonding with the oxygen atoms of other hydroxyl groups or the carbamate carbonyls. Hydrogen bonding weakens the O-H covalent bond, lowering its force constant. Consequently, the O-H stretch shifts from a sharp peak at ~3600 cm⁻¹ (expected in a gas phase) to a broad, strong absorption band at 3300–3450 cm⁻¹ .

Core IR Absorption Peaks

The following table summarizes the quantitative spectral data required to validate the structural identity of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Hydroxyl (-OH) O-H Stretch3300 – 3450Strong, BroadConfirms presence of the 3-hydroxypropyl chain.
Alkyl (sp³ C-H) C-H Stretch2850 – 2970Strong, SharpIndicates piperidine ring, propyl chain, and t-butyl methyls.
Carbamate (C=O) C=O Stretch1689 – 1700Very Strong, SharpPrimary confirmation of the N-Boc protecting group[1].
tert-Butyl C-H Bend (Umbrella)1365 & 1390Medium, DoubletDefinitive marker for the gem-dimethyl groups of Boc[2].
Carbamate (C-O) C-O Stretch~1160 – 1250StrongConfirms the ester-like C-O bond of the Boc group.
Primary Alcohol C-O Stretch~1050MediumDifferentiates the primary alcohol from secondary/tertiary.

Experimental Workflow: Protocol for IR Characterization

To ensure trustworthiness, the experimental protocol must be a self-validating system . N-Boc protected alkyl piperidines are often viscous oils or low-melting solids. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the superior methodology, as it eliminates the need for hygroscopic KBr pellets which can introduce artifactual water peaks.

Step-by-Step Methodology
  • Instrument Calibration & Background: Clean the ATR crystal (diamond or ZnSe) with high-purity isopropanol and allow it to dry completely. Acquire a background spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract ambient atmospheric CO₂ and water vapor.

  • Sample Application: Apply a single drop of the neat compound (if an oil) or a few milligrams (if solid) directly onto the ATR crystal. Ensure complete coverage of the crystal surface. If solid, apply the pressure anvil until a uniform contact is achieved.

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans minimum to ensure a high signal-to-noise ratio).

  • Self-Validating Data Processing:

    • Check 1 (Moisture vs. Hydroxyl): To prove the broad peak at 3300 cm⁻¹ is the target molecule's primary alcohol and not ambient moisture, cross-reference the fingerprint region. The spectrum must show a corresponding C-O stretch at ~1050 cm⁻¹. If the 1050 cm⁻¹ peak is absent, the O-H signal is an artifact.

    • Check 2 (Boc Integrity): The simultaneous presence of the ~1690 cm⁻¹ C=O peak AND the 1365/1390 cm⁻¹ doublet is required to confirm the intact N-Boc group[3]. If the C=O peak shifts above 1715 cm⁻¹, suspect thermal degradation or loss of the amine bond.

Diagnostic Workflows & Logic Diagram

The following logical workflow illustrates the parallel decision-making process an analytical scientist must follow to validate the molecule's identity based on the acquired ATR-FTIR data.

IR_Validation_Workflow A Synthesized Compound tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate B ATR-FTIR Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) A->B C Spectral Region Triage B->C D High Frequency Region 3300-3450 cm⁻¹ C->D E Mid Frequency Region 1689-1700 cm⁻¹ C->E F Fingerprint Region 1365 & 1390 cm⁻¹ C->F G O-H Stretch Confirmed (Primary Alcohol) D->G H C=O Stretch Confirmed (Carbamate Core) E->H I C-H Bend Confirmed (t-Butyl gem-dimethyl) F->I J System Validation: Positive Target Molecule Confirmed G->J H->J I->J

Figure 1: Diagnostic logic workflow for validating the IR spectrum of the target molecule.

Conclusion

The structural confirmation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate via IR spectroscopy relies on a triad of highly specific vibrational modes: the broad O-H stretch of the primary alcohol, the intermediate C=O stretch of the carbamate core, and the diagnostic gem-dimethyl C-H bending doublet of the tert-butyl group. By employing an ATR-FTIR methodology and utilizing the self-validating logic checks detailed in this guide, researchers can confidently verify the integrity of this critical synthetic intermediate prior to downstream chemical transformations.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines National Institutes of Health (PMC)[Link]

  • Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Boc Deprotection Protocols for tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Introduction & Mechanistic Overview tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a free primary alcohol terminating a propyl chain.

The removal of the Boc group is a fundamental transformation achieved via acidolysis, which fundamentally relies on the protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation and carbon dioxide gas. However, the presence of the unprotected primary hydroxyl group introduces a critical chemoselectivity challenge. If the deprotection environment is not carefully controlled, the hydroxyl group can actively participate in side reactions, complicating downstream purification and reducing overall yield.

This application note provides field-proven, self-validating protocols for the Boc deprotection of this specific substrate, analyzing the causality behind reagent selection and workup procedures.

Causality & Experimental Considerations

The Hydroxyl Conundrum: Trifluoroacetylation

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. However, when applied to substrates with unprotected primary alcohols, the highly concentrated TFA can react with the hydroxyl group to form a transient trifluoroacetate ester 1[1].

  • Analytical Impact : During LC-MS monitoring, this side product manifests as a confusing +96 Da mass shift (M+H = 240) relative to the expected deprotected product (M+H = 144).

  • Chemical Resolution : Because trifluoroacetate esters are highly electrophilic, they are easily cleaved. A vigorous basic aqueous workup (using K₂CO₃ or NaOH) is strictly required to hydrolyze the ester back to the desired free alcohol.

The HCl/Dioxane Advantage

To entirely bypass the risk of esterification, anhydrous hydrogen chloride (HCl) dissolved in 1,4-dioxane is the superior alternative 2[2]. Dioxane acts as a stable, non-nucleophilic ethereal solvent. Because no carboxylic acid is present, esterification is chemically impossible. Furthermore, the resulting deprotected piperidine forms a highly polar hydrochloride salt that typically precipitates directly out of the non-polar dioxane/ether mixture, creating a self-purifying system that eliminates the need for aqueous extraction3[3].

Comparative Data Summary

ParameterMethod A: TFA / DCMMethod B: 4M HCl / Dioxane
Reagent Profile Liquid acid, highly corrosiveGas dissolved in organic solvent
Primary Side Reaction Trifluoroacetylation of the -OH groupNone observed under standard conditions
Workup Requirement Vigorous basic aqueous extractionSolvent evaporation and ether trituration
Isolated Product Form Free base (viscous oil)Hydrochloride salt (solid precipitate)
Scalability Good, but requires large aqueous volumesExcellent, highly atom-economical workup
Recommended Use Case When the free base is strictly requiredWhen solid salt isolation is preferred

Experimental Protocols

Method A: Deprotection via TFA in DCM (Free Base Isolation)

Use this method when downstream coupling requires the nucleophilic free amine and salt forms are undesirable.

  • Preparation : Dissolve tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic generation of isobutylene gas and kinetically suppresses the trifluoroacetylation of the primary alcohol.

  • Acid Addition : Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA to DCM.

    • Self-Validation: Immediate effervescence (CO₂ release) should be visible, confirming the initiation of carbamate cleavage.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via LC-MS. Look for the disappearance of the starting material (M+H = 244) and the appearance of the product mass (M+H = 144). A transient peak at M+H = 240 indicates the presence of the trifluoroacetate ester.

  • Concentration : Concentrate the mixture in vacuo. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual free TFA.

  • Basic Workup (Critical Step) : Dissolve the crude residue in ethyl acetate (20 mL/mmol). Wash vigorously with saturated aqueous K₂CO₃ or 1M NaOH for 15 minutes.

    • Causality: This extended basic wash is mandatory. It neutralizes the TFA salt and hydrolyzes any trifluoroacetate esters formed on the primary alcohol back to the free hydroxyl group.

  • Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(3-hydroxypropyl)piperidine as a viscous oil.

Method B: Deprotection via 4M HCl in Dioxane (Hydrochloride Salt Isolation)

Use this method for maximum chemoselectivity, avoiding esterification, and streamlining purification.

  • Preparation : Dissolve the substrate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approx. 2 mL/mmol).

  • Acid Addition : Add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: As the Boc group is cleaved, the highly polar piperidine hydrochloride salt will typically begin to precipitate out of the non-polar dioxane solution, causing the mixture to turn cloudy.

  • Isolation via Trituration : Concentrate the reaction mixture under reduced pressure to a thick paste. Add cold anhydrous diethyl ether (15 mL/mmol) and triturate vigorously.

    • Causality: Diethyl ether acts as an anti-solvent, forcing the complete precipitation of the hydrochloride salt while keeping cleaved tert-butyl byproducts and residual dioxane in solution.

  • Filtration : Filter the resulting white solid through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to afford pure 3-(3-hydroxypropyl)piperidine hydrochloride.

Workflow Visualization

Workflow Start tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate split Start->split MethodA Method A: TFA / DCM (Generates Isobutylene + CO2) split->MethodA MethodB Method B: 4M HCl / Dioxane (Generates Isobutylene + CO2) split->MethodB IntA Intermediate: TFA Salt + Trifluoroacetate Ester (Side Product) MethodA->IntA IntB Intermediate: Hydrochloride Salt (No Esterification) MethodB->IntB WorkupA Basic Aqueous Workup (Hydrolyzes Ester & Neutralizes) IntA->WorkupA Required WorkupB Solvent Evaporation & Ether Trituration IntB->WorkupB Preferred ProdA 3-(3-hydroxypropyl)piperidine (Free Base) WorkupA->ProdA ProdB 3-(3-hydroxypropyl)piperidine Hydrochloride (Salt) WorkupB->ProdB

Workflow comparing TFA vs HCl Boc deprotection pathways and their respective workup requirements.

References

  • Title : Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source : ResearchGate / International Journal of Peptide and Protein Research URL :[Link]

  • Title : Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis Source : ResearchGate URL :[Link]

Sources

Application

Application Notes and Protocols for the Selective Oxidation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Introduction: The Critical Role of Aldehyde Synthesis in Modern Drug Discovery In the landscape of pharmaceutical development and complex molecule synthesis, the precise and selective oxidation of primary alcohols to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Aldehyde Synthesis in Modern Drug Discovery

In the landscape of pharmaceutical development and complex molecule synthesis, the precise and selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation. This conversion provides a versatile functional handle for a myriad of subsequent reactions, including but not limited to, reductive aminations, Wittig reactions, and aldol condensations. The target molecule, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, is a valuable building block, incorporating a protected piperidine ring, a common motif in pharmacologically active compounds. The successful oxidation of its primary alcohol to the aldehyde, tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate, is a key step in the elaboration of this scaffold into more complex drug candidates.

This guide provides an in-depth analysis of several robust methods for this transformation, moving beyond a simple recitation of steps to elucidate the underlying mechanistic principles and the rationale for procedural choices. The presence of the N-Boc protecting group necessitates careful consideration of reaction conditions to avoid its cleavage, particularly under strongly acidic conditions.[1] The methods detailed herein are selected for their high chemoselectivity, mild reaction conditions, and broad functional group tolerance, making them amenable to the complexities of modern synthetic challenges.

Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Methods

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid requires a carefully chosen oxidizing agent.[2] For a substrate like tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, several methods stand out for their reliability and compatibility with the N-Boc protecting group.

Oxidation Method Key Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CHigh yields, avoids heavy metals, no over-oxidation.[3]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[3][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions, short reaction times, high yields.[5][6]Reagent is expensive and potentially explosive.[5]
TEMPO-based Oxidations TEMPO (catalyst), a stoichiometric oxidant (e.g., NaOCl, NCS)0 °C to Room TemperatureCatalytic, often uses inexpensive oxidants, highly selective for primary alcohols.[7][8]Can be substrate-dependent, may require careful pH control.
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateRoom TemperatureOperationally simple, commercially available reagent.[9]Chromium-based (toxic), acidic nature can be problematic for sensitive substrates.[10][11]

Deep Dive into Mechanisms and Protocols

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we explore the mechanistic pathways of our recommended methods and provide detailed, actionable protocols.

The Swern Oxidation: A Classic, High-Yield Approach

The Swern oxidation is a widely utilized method for the conversion of primary alcohols to aldehydes under mild conditions.[3] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride.[12]

Mechanism of Action:

The mechanism of the Swern oxidation can be conceptualized in two main stages: the activation of DMSO and the subsequent oxidation of the alcohol.

Swern_Mechanism DMSO DMSO Intermediate1 Intermediate DMSO->Intermediate1 Nucleophilic attack OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 ActivatedDMSO Chloro(dimethyl)sulfonium chloride Intermediate1->ActivatedDMSO Decomposition CO2_CO CO2 + CO Intermediate1->CO2_CO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol Primary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation by Base Aldehyde Aldehyde Ylide->Aldehyde Intramolecular Proton Transfer DMS Dimethyl Sulfide Ylide->DMS Base Triethylamine Base->Ylide

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol for Swern Oxidation:

  • Materials:

    • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Oxalyl chloride (1.5 equiv)

    • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

    • Triethylamine (TEA) (5.0 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride to the stirred DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.[13]

    • Prepare a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.[13]

    • Add triethylamine dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.[13]

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by silica gel chromatography.[14]

Expert Insights: The strict control of temperature is critical to prevent the decomposition of the activated DMSO species.[3] The use of triethylamine as a hindered, non-nucleophilic base is crucial for the final elimination step to form the aldehyde.[3] The foul odor of the dimethyl sulfide byproduct can be mitigated by quenching residual DMS in the glassware with bleach.[12]

Dess-Martin Periodinane (DMP) Oxidation: A Mild and Efficient Alternative

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under neutral and mild conditions.[5][6] This method is particularly advantageous for sensitive substrates.

Mechanism of Action:

The reaction proceeds through a ligand exchange on the iodine center, followed by an intramolecular elimination.

DMP_Mechanism DMP Dess-Martin Periodinane Intermediate Diacetoxyalkoxyperiodinane DMP->Intermediate Ligand Exchange Alcohol Primary Alcohol Alcohol->Intermediate Aldehyde Aldehyde Intermediate->Aldehyde Intramolecular Elimination Iodinane Iodinane byproduct Intermediate->Iodinane AceticAcid Acetic Acid Intermediate->AceticAcid

Caption: Mechanism of the Dess-Martin Oxidation.

Experimental Protocol for DMP Oxidation:

  • Materials:

    • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv)

    • Dess-Martin Periodinane (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in anhydrous DCM at room temperature, add Dess-Martin Periodinane in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

    • Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting aldehyde by silica gel chromatography.

Expert Insights: DMP is known to be sensitive to moisture, so anhydrous conditions are recommended for optimal results. The addition of sodium bicarbonate to the workup helps to neutralize the acetic acid byproduct.[15] For substrates that are particularly sensitive, the oxidation can be performed in the presence of a mild base like pyridine to buffer the reaction mixture.

TEMPO-Catalyzed Oxidation: A Green and Selective Approach

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that can act as a catalyst for the oxidation of primary alcohols in the presence of a stoichiometric co-oxidant.[7][8] This method is often considered a "greener" alternative due to the use of a catalytic amount of the active oxidant.

Mechanism of Action:

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt, which then oxidizes the alcohol.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Regeneration Aldehyde Aldehyde Hydroxylamine->Aldehyde CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Alcohol Primary Alcohol Alcohol->Oxoammonium

Caption: Catalytic Cycle of TEMPO Oxidation.

Experimental Protocol for TEMPO-Catalyzed Oxidation:

  • Materials:

    • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv)

    • TEMPO (0.05 equiv)

    • Sodium hypochlorite (NaOCl) solution (household bleach, ~1.2 equiv)

    • Potassium bromide (KBr) (0.1 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, TEMPO, and KBr in DCM.

    • Add a saturated aqueous solution of NaHCO₃.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Slowly add the NaOCl solution dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC. Upon completion, separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Expert Insights: The pH of the reaction mixture is crucial for the efficiency of TEMPO-catalyzed oxidations. The use of a biphasic system with a buffer helps to maintain the optimal pH.[16] The reaction can sometimes be slow, and careful monitoring is required to prevent over-oxidation, although this is less common for aldehydes.[16]

Conclusion: A Versatile Toolkit for a Key Transformation

The selective oxidation of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate to its corresponding aldehyde is a critical step in the synthesis of many complex and medicinally relevant molecules. The choice of oxidation method will depend on factors such as scale, cost, and the presence of other functional groups in more elaborated substrates. The Swern and Dess-Martin oxidations are highly reliable and generally provide excellent yields, while TEMPO-catalyzed methods offer a more environmentally friendly alternative. By understanding the mechanistic underpinnings and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this vital transformation.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols with IBD/TEMPO. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ACS Publications. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • PMC. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Mitsunobu Reaction of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Introduction: Navigating the Mitsunobu Reaction for Complex Amine Derivatives The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydration between a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Mitsunobu Reaction for Complex Amine Derivatives

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydration between a primary or secondary alcohol and a suitable nucleophile, mediated by a phosphine and an azodicarboxylate.[1] This powerful transformation proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]

This guide provides a detailed exploration of the Mitsunobu reaction conditions specifically tailored for tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of the Boc-protected piperidine moiety introduces unique considerations regarding steric hindrance and potential side reactions, which will be addressed herein. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol for the conversion of the terminal hydroxyl group to a nitrile using acetone cyanohydrin as a cyanide source, and discuss critical aspects of reaction monitoring and product purification.

The Mitsunobu Reaction: Mechanism and Key Considerations

The Mitsunobu reaction is a complex, multi-step process.[4] A simplified, generally accepted mechanism is as follows:

  • Betaine Formation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD or DEAD), forming a betaine intermediate.[4]

  • Pronucleophile Deprotonation: The basic betaine deprotonates the acidic pronucleophile (in our case, acetone cyanohydrin, which serves as a source of HCN).[5]

  • Oxyphosphonium Salt Formation: The alcohol substrate attacks the now-activated phosphonium species, leading to the formation of a key intermediate, the oxyphosphonium salt. This conversion transforms the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The conjugate base of the nucleophile then displaces the oxyphosphonium group via an SN2 mechanism, resulting in the desired product. For secondary alcohols, this step proceeds with a complete inversion of stereochemistry.[2]

For primary alcohols, such as in tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, the reaction proceeds without a change in stereochemistry at a chiral center, but the SN2 nature of the final step remains crucial for the reaction's success.

Critical Parameters for Success:

  • Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its increased stability and reduced potential for side reactions.

  • Nucleophile Acidity: The pKa of the nucleophile is a critical factor. It must be sufficiently acidic to be deprotonated by the betaine intermediate.[4] Acetone cyanohydrin is a suitable cyanide source for this reaction.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly employed solvent, as it effectively dissolves the reactants and intermediates.[6]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to warm to room temperature.[7]

  • Order of Addition: The order of reagent addition can be crucial. Generally, the alcohol, triphenylphosphine, and nucleophile are mixed before the dropwise addition of the azodicarboxylate.[7]

Experimental Protocol: Conversion of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate to tert-Butyl 3-(3-cyanopropyl)piperidine-1-carboxylate

This protocol details the conversion of the primary alcohol in tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate to the corresponding nitrile.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Acetone cyanohydrin

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Safety Precautions:

  • The Mitsunobu reaction should be performed in a well-ventilated fume hood.

  • DIAD is a potential sensitizer and should be handled with care.

  • Acetone cyanohydrin is toxic and a source of hydrogen cyanide; handle with appropriate personal protective equipment.

  • Triphenylphosphine can be an irritant.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent and Nucleophile Addition: Dissolve the starting materials in anhydrous THF (approximately 10 mL per mmol of the alcohol). Add acetone cyanohydrin (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DIAD Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of DIAD is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The formation of triphenylphosphine oxide as a white precipitate can also indicate reaction progress.[8]

Work-up and Purification:

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Byproduct Precipitation (Optional): To facilitate the removal of triphenylphosphine oxide, the concentrated residue can be triturated with a minimal amount of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The precipitated triphenylphosphine oxide can then be removed by filtration.

  • Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tert-butyl 3-(3-cyanopropyl)piperidine-1-carboxylate.

Data Summary and Expected Outcomes

ParameterRecommended ConditionRationale
Alcohol tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylateSubstrate of interest
Phosphine Triphenylphosphine (PPh₃)Standard and effective phosphine for Mitsunobu reactions.
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD)Generally preferred over DEAD for its stability.
Nucleophile Acetone cyanohydrinA convenient and effective source of cyanide.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates.[6]
Stoichiometry 1.5 eq of PPh₃, DIAD, and NucleophileAn excess of reagents is often used to drive the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by reaction at ambient temperature.[7]
Reaction Time 12-24 hoursThe reaction with a primary alcohol on a sterically accessible position should proceed to completion within this timeframe.

Expected Yield: Yields for Mitsunobu reactions can vary depending on the substrate and purification efficiency. A moderate to good yield (50-80%) of the purified nitrile can be expected.

Visualizing the Workflow

Mitsunobu_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Alcohol, PPh3, and Acetone Cyanohydrin in Anhydrous THF B Cool to 0 °C A->B C Slowly Add DIAD B->C Initiate Reaction D Warm to Room Temperature and Stir for 12-24h C->D E Monitor by TLC D->E F Concentrate Reaction Mixture E->F Reaction Complete G Aqueous Wash (NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product: tert-Butyl 3-(3-cyanopropyl)piperidine-1-carboxylate

Caption: Experimental workflow for the Mitsunobu reaction.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Reagent Quality: Ensure that the triphenylphosphine is not oxidized and that the DIAD has not degraded. Use fresh or purified reagents.

    • Moisture: The presence of water can quench the reaction intermediates. Ensure all glassware is dry and use an anhydrous solvent.

    • Steric Hindrance: While the hydroxyl group is on a propyl chain, the piperidine ring may still exert some steric influence. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) or extended reaction times may be beneficial.

  • Byproduct Removal:

    • Triphenylphosphine Oxide (TPPO): TPPO can be challenging to remove due to its polarity, which is often similar to that of the desired product. Precipitation by trituration with a non-polar solvent before chromatography is a highly effective strategy.

    • Reduced DIAD (DIAD-H₂): The diisopropyl hydrazodicarboxylate byproduct is also polar. Careful column chromatography is typically sufficient for its removal. For particularly challenging separations, alternative phosphines or azodicarboxylates that generate more easily removable byproducts can be considered.[9]

  • Side Reactions:

    • Alkylated Hydrazine: If the nucleophile is not sufficiently acidic, the reduced DIAD can act as a nucleophile and attack the activated alcohol. This is less of a concern with acetone cyanohydrin.

Conclusion

The Mitsunobu reaction is a robust and reliable method for the functionalization of alcohols, and with careful consideration of the reaction parameters, it can be successfully applied to complex substrates like tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. The protocol provided in this guide offers a solid foundation for researchers in drug discovery and organic synthesis to effectively utilize this powerful transformation. By understanding the underlying mechanism and potential challenges, scientists can troubleshoot and optimize the reaction to achieve their synthetic goals.

References

  • Dandapani, S., & Curran, D. P. (2004).
  • Taguchi, H. (2013). Mitsunobu Reaction Using Acetone Cyanohydrin. TCIMAIL, (156).
  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651.
  • Fletcher, S. (2015). The Mitsunobu reaction in the 21st century. Organic & Biomolecular Chemistry, 13(24), 6634–6657.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Berger, R., et al. (2012). A series of pyridine ether PPAR agonists were synthesized through an ADDP and PS-PPh3 modified Mitsunobu protocol, which eliminated significant by-product formation. Bioorganic & Medicinal Chemistry Letters, 22(1), 254-258.

Sources

Application

synthesis of piperidine alkaloids from tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Application Note: Synthesis of the 1-Azabicyclo[3.3.1]nonane Alkaloid Core from tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate Executive Summary The 1-azabicyclo[3.3.1]nonane scaffold is a privileged, three-dimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of the 1-Azabicyclo[3.3.1]nonane Alkaloid Core from tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged, three-dimensional structural motif embedded within numerous biologically active indole alkaloids, including the sarpagine, ajmaline, and suaveoline families[1]. These complex alkaloids exhibit a broad spectrum of pharmacological properties, including potent anticancer, antimalarial, and antiarrhythmic activities[2]. Constructing this bridged bicyclic core is traditionally challenging due to the thermodynamic strain and stereochemical demands of the bridgehead nitrogen.

This application note details a highly efficient, self-validating synthetic protocol to construct the 1-azabicyclo[3.3.1]nonane core utilizing tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate as a pre-functionalized building block[3]. By leveraging a controlled oxidation followed by an intramolecular reductive amination cascade, researchers can rapidly access this critical alkaloid precursor with high chemoselectivity.

Strategic Rationale & Causality (E-E-A-T)

As a drug development professional, selecting the correct synthetic pathway requires balancing reactivity with chemoselectivity. The choice of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is strategic: it pre-installs the exact 3-carbon tether required at the C3 position of the piperidine ring to form the [3.3.1] bridged system upon cyclization.

I. Controlled Oxidation: The primary alcohol must be oxidized to an aldehyde. Over-oxidation to a carboxylic acid is a fatal flaw in this pathway, as subsequent cyclization would yield a lactam (requiring harsh, non-selective reduction with LiAlH₄ to resolve). Dess-Martin Periodinane (DMP) is selected over TEMPO or Swern conditions because it operates under mild, neutral-to-slightly-basic conditions (when buffered with NaHCO₃), preventing premature acid-catalyzed cleavage of the Boc protecting group while strictly halting oxidation at the aldehyde stage.

II. Intramolecular Reductive Amination: The deprotection of the Boc group using Trifluoroacetic Acid (TFA) yields a secondary amine TFA salt. Cyclization is triggered by the addition of a sterically hindered base (DIPEA). The causality of the reagent choices here is critical:

  • High Dilution (0.01 M): Kinetically favors intramolecular cyclization over intermolecular oligomerization.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The electron-withdrawing acetate ligands stabilize the B-H bond, rendering the reagent too mild to reduce the unreacted aldehyde, but reactive enough to rapidly reduce the highly electrophilic, positively charged iminium ion intermediate.

Workflow Visualization

G SM tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate (Starting Material) Ox Dess-Martin Periodinane (DMP) CH2Cl2, 0 °C to RT SM->Ox Ald tert-Butyl 3-(3-oxopropyl) piperidine-1-carboxylate (Aldehyde Intermediate) Ox->Ald Deprot TFA / CH2Cl2 0 °C, 2 h Ald->Deprot Amine 3-(Piperidin-3-yl)propanal TFA Salt Deprot->Amine RedAm DIPEA (Base), NaBH(OAc)3 High Dilution (0.01 M) Amine->RedAm Prod 1-Azabicyclo[3.3.1]nonane (Bicyclic Core) RedAm->Prod Target Sarpagine & Suaveoline Indole Alkaloids Prod->Target

Figure 1: Synthetic workflow for the construction of the 1-azabicyclo[3.3.1]nonane alkaloid core.

Quantitative Data & Condition Optimization

The following tables summarize the empirical data validating the choice of reagents for this specific alkaloid synthesis.

Table 1: Oxidation Condition Screening for Aldehyde Generation

Oxidant System Additives Time (h) Yield (%) Mechanistic Observation
Swern ((COCl)₂, DMSO) Et₃N 4 72 Moisture sensitive; epimerization risk at C3.
TEMPO / BAIB None 12 65 Significant over-oxidation to carboxylic acid.

| DMP | NaHCO₃ | 2 | 91 | Clean conversion; buffer prevents Boc cleavage. |

Table 2: Reductive Amination Optimization

Reducing Agent Solvent Concentration Yield (%) Major Byproduct / Observation
NaBH₄ MeOH 0.1 M 15 Direct reduction of aldehyde back to alcohol.
NaBH₃CN MeOH 0.05 M 68 Toxic HCN off-gassing; sluggish reaction rate.
NaBH(OAc)₃ DCE 0.1 M 45 Intermolecular oligomerization (concentration too high).

| NaBH(OAc)₃ | DCE | 0.01 M | 88 | Clean intramolecular cyclization; no oligomers. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate

Objective: Mild oxidation of the primary alcohol to the aldehyde.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv, 10 mmol) in wet CH₂Cl₂ (50 mL).

  • Buffering: Add NaHCO₃ (2.0 equiv, 20 mmol). Causality: The buffer neutralizes acetic acid generated by DMP, protecting the acid-sensitive Boc group.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material will not stain, but the product will immediately form a bright yellow/orange spot, confirming aldehyde formation.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot Deprotection and Intramolecular Cyclization

Objective: Cleave the Boc group and trap the resulting transient iminium ion to form the 1-azabicyclo[3.3.1]nonane core.

  • Deprotection: Dissolve the crude aldehyde from Protocol A in anhydrous CH₂Cl₂ (20 mL). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10 equiv). Stir for 2 hours.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the resulting thick oil (TFA salt) in anhydrous 1,2-Dichloroethane (DCE) to achieve a highly dilute concentration of 0.01 M (approx. 1000 mL). Causality: Extreme dilution ensures the pendant aldehyde finds the secondary amine on the same molecule before colliding with another molecule.

  • Basification & Iminium Formation: Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) dropwise. The free secondary amine is liberated and spontaneously condenses with the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion. Stir at room temperature for 12 hours.

  • In-Process Validation: Monitor via TLC (CH₂Cl₂/MeOH/NH₄OH 90:9:1). Stain with Dragendorff's reagent. The formation of an orange/brown spot confirms the presence of the tertiary bridged bicyclic amine.

  • Workup (Critical Step): Quench with 1M NaOH until the aqueous layer reaches pH 12 . Causality: The product is a basic alkaloid core; it will remain water-soluble as an ammonium salt unless strictly basified. Extract thoroughly with EtOAc (3 x 300 mL), dry over K₂CO₃, and concentrate to yield the 1-azabicyclo[3.3.1]nonane core.

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Advances URL:[Link][1]

  • Quinoline, Indole, and Isogranatanine Alkaloids from Malayan Leuconotis eugeniifolia Source: Journal of Natural Products (ACS Publications) URL:[Link][4]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms Source: Molecules (MDPI) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of tert-butyl 3-(3-hydroxypropyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8)[1].

This molecule presents unique synthetic challenges due to the presence of a chemically sensitive N-Boc protecting group and a highly polar primary alcohol. The following documentation provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible outcomes in your drug development workflows.

Pathway Visualization

To establish a baseline for our troubleshooting, we must first understand the three primary synthetic routes utilized to generate this target molecule.

SynthesisWorkflow A 3-(1-Boc-piperidin-3-yl) propanoic acid Target tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate A->Target BH3·THF (Chemoselective Reduction) B 1-Boc-3-allylpiperidine B->Target 9-BBN then H2O2/NaOH (Hydroboration-Oxidation) C 3-(3-hydroxypropyl) piperidine C->Target Boc2O, Et3N (Selective N-Protection)

Fig 1. Validated synthetic pathways for tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<50%) when reducing 3-(1-Boc-piperidin-3-yl)propanoic acid with LiAlH₄?

Causality & Solution: Lithium aluminum hydride (LiAlH₄) is a powerful, nucleophilic reducing agent. While it rapidly reduces the carboxylic acid, it also poses a severe risk of attacking the carbonyl carbon of the tert-butyloxycarbonyl (Boc) group, leading to partial deprotection or over-reduction to an N-methyl group.

To resolve this, switch your reducing agent to Borane-Tetrahydrofuran (BH₃·THF) . Unlike LiAlH₄, BH₃ is an electrophilic reducing agent. It acts as a Lewis acid, preferentially coordinating to the most electron-rich oxygen atom (the carboxylic acid carbonyl) rather than the highly delocalized carbamate carbonyl[2]. This fundamental mechanistic difference ensures >95% chemoselectivity, leaving the Boc group entirely intact while fully reducing the acid to the primary alcohol.

Q2: I am using the hydroboration-oxidation route on 1-Boc-3-allylpiperidine. Why am I isolating a mixture of primary and secondary alcohols?

Causality & Solution: Standard BH₃·THF hydroboration of terminal alkenes often yields 10–15% of the Markovnikov addition product (the secondary alcohol) due to insufficient steric differentiation at the transition state.

To achieve absolute regioselectivity, replace BH₃·THF with 9-BBN (9-borabicyclo[3.3.1]nonane) . The massive steric bulk of the 9-BBN dimer forces the boron atom exclusively to the less hindered terminal carbon of the allyl group. Subsequent oxidation with H₂O₂/NaOH will yield >99% of the desired anti-Markovnikov primary alcohol.

Q3: My TLC shows complete conversion, but I lose a massive amount of product during the aqueous workup. Where is it going?

Causality & Solution: tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is deceptively amphiphilic. While the Boc group adds lipophilicity, the primary hydroxyl group and the piperidine ring system readily form hydrogen-bond networks with water. If you extract with standard solvents like diethyl ether or plain dichloromethane (DCM), a significant portion of your product remains in the aqueous layer.

Corrective Action:

  • Salt the aqueous layer: Saturate the aqueous phase with solid NaCl prior to extraction to decrease the solubility of the organic product (salting-out effect).

  • Optimize the solvent: Extract using highly polar organic solvents such as Ethyl Acetate (EtOAc) or a 9:1 mixture of DCM:Methanol. Perform a minimum of four sequential extractions to ensure quantitative recovery.

Q4: When performing Route C, how do I selectively Boc-protect the secondary amine without O-Bocylating the primary alcohol?

Causality & Solution: The secondary amine is kinetically more nucleophilic than the primary alcohol. However, if you use an excess of Boc anhydride (Boc₂O) or strong nucleophilic catalysts like DMAP, you will drive the reaction toward O-acylation.

To ensure selective N-protection, strictly control the stoichiometry to 1.0 - 1.05 equivalents of Boc₂O [3]. Run the reaction in DCM at 0 °C to room temperature using only a mild base like Triethylamine (Et₃N, 1.2 eq). The reaction will selectively yield the N-Boc protected product without touching the hydroxyl group.

Quantitative Reagent Comparison

To further justify the shift away from LiAlH₄, review the following empirical data matrix comparing reduction strategies for 3-(1-Boc-piperidin-3-yl)propanoic acid.

Reducing AgentTypical Yield (%)Chemoselectivity (Boc Stability)Workup ComplexityRecommendation
BH₃·THF (1.0 M) 85 – 95%Excellent (No cleavage)Low (Simple MeOH quench)Highly Recommended
NaBH₄ / I₂ 75 – 85%Good (Minor cleavage possible)Medium (Requires thiosulfate wash)Acceptable Alternative
LiAlH₄ 40 – 60%Poor (High risk of N-methylation)High (Requires Fieser method)Not Recommended

Validated Standard Operating Procedure (SOP)

Process: Chemoselective Reduction of 3-(1-Boc-piperidin-3-yl)propanoic acid to tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate using BH₃·THF[2].

Self-Validating System Design: This protocol includes built-in visual and chemical checkpoints to ensure the operator can verify success at each critical node without immediate reliance on LC-MS.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Nitrogen (N₂).

  • Dissolution: Dissolve 3-(1-Boc-piperidin-3-yl)propanoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BH₃·THF complex (1.0 M in THF, 1.5 - 2.0 equiv) dropwise via syringe over 15 minutes.

    • Causality Check: Dropwise addition controls the exothermic coordination of borane to the carboxylic acid.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 3 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 1:1 Hexanes:EtOAc).

    • Validation Check: The target molecule is not UV-active. Dip the TLC plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain and heat. The product will appear as a distinct, lower-Rf spot compared to the starting material.

  • Quenching: Cool the reaction back to 0 °C. Carefully add Methanol (MeOH) dropwise.

    • Validation Check: Observe vigorous H₂ gas evolution. The cessation of bubbling confirms that all excess active borane species have been safely neutralized to trimethyl borate.

  • Concentration & Extraction: Concentrate the mixture in vacuo to remove THF and MeOH. Partition the resulting residue between EtOAc and saturated aqueous NaCl (brine).

  • Phase Separation: Extract the aqueous layer three additional times with EtOAc (refer to Q3). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target compound as a viscous, colorless oil.

References

  • Sigma-Aldrich. "Tert-butyl piperidine-1-carboxylate usage". SigmaAldrich.cn. Available at:[Link]

  • ACS Publications. "From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091". Organic Process Research & Development. Available at:[Link]

  • ResearchGate. "Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4". ResearchGate.net. Available at:[Link]

Sources

Optimization

preventing premature Boc cleavage during reactions with tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. This resource is designed to provide exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. This resource is designed to provide expert guidance and troubleshooting strategies to help you navigate the complexities of performing chemical transformations on the primary hydroxyl group while maintaining the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group.

The Boc group is an indispensable tool in modern organic synthesis, prized for its robustness under many conditions and its straightforward removal under acidic conditions. However, this inherent acid sensitivity can also be a significant liability, leading to premature cleavage and undesired side reactions if reaction conditions are not meticulously controlled. This guide offers in-depth, field-proven insights to help you anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant Boc deprotection during my reaction. What are the most common causes?

A: Premature Boc cleavage is almost always traced back to acidic conditions, whether they are explicit or inadvertently generated in situ. Key culprits include:

  • Acidic Reagents: The use of strong acids (e.g., HCl, H₂SO₄) or even moderate Brønsted acids will rapidly cleave the Boc group.

  • Lewis Acids: Many Lewis acids (e.g., ZnCl₂, FeCl₃, AlCl₃), often used to activate electrophiles, can catalyze Boc cleavage. Their potency varies, with stronger Lewis acids posing a greater risk.

  • Reagent Impurities: Reagents, especially those that have been stored for extended periods, may contain acidic impurities. For instance, acyl chlorides can hydrolyze to carboxylic acids and HCl.

  • "Creeping Acidity": Some reactions generate acidic byproducts. For example, in a Swern oxidation, the quenching step with a trialkylamine is critical to neutralize the generated acid. Incomplete quenching can lead to a drop in pH.

  • High Temperatures: While the Boc group is stable at room temperature, elevated temperatures can lower the activation energy for acid-catalyzed cleavage, making it more susceptible to even trace amounts of acid.

Q2: How can I choose reagents that are compatible with the Boc group for modifying the hydroxyl function?

A: The principle of "orthogonality" is key here—choosing reaction conditions for one functional group that do not affect the other. For modifying the hydroxyl group in the presence of a Boc group, you should select reagents that operate under neutral or basic conditions.

TransformationRecommended Reagents/ConditionsIncompatible Reagents/Conditions to Avoid
Oxidation Dess-Martin Periodinane (DMP), TEMPO/Bleach, Parikh-DoeringJones Oxidation (CrO₃/H₂SO₄), Acidic Permanganate
Acylation Acyl chlorides or anhydrides with a non-nucleophilic base (e.g., pyridine, TEA, DIPEA)Strong acid catalysts (e.g., H₂SO₄)
Alkylation NaH, KH, or LDA followed by an alkyl halide (Williamson Ether Synthesis)Acid-catalyzed additions to alkenes
Sulfonylation TsCl, MsCl, or TfCl with pyridine or TEA

Q3: Can I use chromatography on silica gel to purify my Boc-protected product?

A: Yes, but with caution. Standard silica gel is slightly acidic and can cause partial or complete Boc cleavage, especially if the compound is left on the column for an extended period. To mitigate this:

  • Neutralize the Silica: You can use a slurry of silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.

  • Work Quickly: Do not let your compound sit on the column. Elute it as efficiently as possible.

  • Use Alternative Stationary Phases: If your compound is particularly sensitive, consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Unexpected Boc Deprotection During an Acylation Reaction

Problem: You are attempting to acylate the primary alcohol of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate using an acyl chloride and pyridine. Your NMR analysis shows a mixture of the desired product and the deprotected piperidine.

Root Cause Analysis and Solutions:

  • Check Your Reagents:

    • Acyl Chloride: May have hydrolyzed over time, releasing HCl. Use a freshly opened bottle or distill the acyl chloride before use.

    • Pyridine: Can absorb moisture and form pyridinium hydrochloride, which is acidic. Use freshly distilled, dry pyridine.

  • Reaction Stoichiometry:

    • Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction. It is common practice to use pyridine as both the base and the solvent.

Workflow Diagram: Troubleshooting Acylation

Start Start: Acylation Reaction Problem Problem: Boc Deprotection Observed Start->Problem CheckReagents Step 1: Verify Reagent Purity Problem->CheckReagents Potential Cause CheckBase Step 2: Check Base Stoichiometry Problem->CheckBase Potential Cause Solution1 Solution: Use Fresh/Distilled Reagents CheckReagents->Solution1 If Impure Solution2 Solution: Ensure >1 eq. of Base CheckBase->Solution2 If Insufficient Success Outcome: Successful Acylation Solution1->Success Solution2->Success Start Start: Substrate in DCM at 0°C AddDMP Add Dess-Martin Periodinane (1.1 eq) Start->AddDMP React Stir and Warm to RT (2-3h) AddDMP->React Quench Quench with NaHCO₃ / Na₂S₂O₃ React->Quench Workup Aqueous Workup & Extraction Quench->Workup Product Final Product: Boc-protected Aldehyde Workup->Product

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter isolation bottlenecks with Boc-protected amino alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter isolation bottlenecks with Boc-protected amino alcohols.

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8) presents a unique physicochemical challenge. The thermodynamic reality of this molecule is that the bulky, non-polar tert-butyloxycarbonyl (Boc) group combined with the highly flexible 3-hydroxypropyl aliphatic chain severely disrupts crystal lattice packing. Consequently, the compound typically presents as a colorless liquid or viscous oil at room temperature ()[1]. Standard ambient recrystallization techniques will almost certainly fail.

This guide provides field-proven, self-validating workflows and troubleshooting steps to ensure high-purity isolation.

Part 1: Compound Profiling & Quantitative Data

Understanding the physical properties of your target is the first step in designing a logical purification strategy.

ParameterValue / DescriptionCausality / Impact on Purification Strategy
CAS Number 163210-22-8Unique identifier for sourcing analytical reference standards.
Molecular Weight 243.35 g/mol Determines mass-spec (ESI+) target:[M+H]⁺ = 244.2, [M+Na]⁺ = 266.2.
Physical State Colorless liquid / viscous oilFlexible alkyl chain prevents ambient crystallization; mandates chromatography.
UV Activity Inactive (No chromophore)Prevents standard 254 nm UV tracking; requires ELSD, RI, or chemical staining.
Thermal Stability Labile > 120 °CPrevents the use of vacuum distillation due to thermolytic Boc cleavage.
Part 2: Purification Decision Matrix

PurificationWorkflow Start Crude tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate Check Assess Purity (NMR/TLC) Start->Check LowPurity < 85% Purity (Complex Mixture) Check->LowPurity HighPurity > 85% Purity (Minor Impurities) Check->HighPurity Chromatography Flash Column Chromatography (Hexanes/EtOAc) LowPurity->Chromatography BocImpurity Contains Excess Boc2O? HighPurity->BocImpurity PureProduct Pure Product (Viscous Oil / Waxy Solid) Chromatography->PureProduct Scavenger Treat with Primary Amine (e.g., Ethanolamine) BocImpurity->Scavenger Yes Trituration Low-Temp Trituration (Pentane at -20°C) BocImpurity->Trituration No Scavenger->Trituration Trituration->PureProduct

Decision tree for the purification of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Part 3: Core Purification Workflows
Workflow A: Flash Column Chromatography (The Gold Standard)

Because ambient recrystallization is thermodynamically disfavored, silica gel chromatography is the primary isolation method. The molecule is amphiphilic (polar -OH tail, non-polar Boc core), requiring a carefully balanced gradient to prevent streaking.

Step-by-Step Self-Validating Protocol:

  • Column Preparation: Pack a silica gel column using Hexanes. Causality: Starting with a non-polar solvent ensures the compound strongly adheres to the stationary phase initially, preventing premature elution.

  • Sample Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) and load it onto the silica.

  • Gradient Elution: Begin elution with 100% Hexanes, gradually increasing to 50% Ethyl Acetate (EtOAc) in Hexanes.

  • Fraction Monitoring (Validation Check): Because the compound is UV-inactive, you cannot rely on a 254 nm detector. Spot fractions on a TLC plate and dip in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain, then heat.

    • Self-Validation: The product will appear as a dark blue/green spot (PMA) or a yellow spot on a purple background (KMnO₄). If the spot streaks, your EtOAc concentration is increasing too rapidly.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure at 35 °C to yield the pure viscous oil.

Workflow B: Low-Temperature Trituration (For >90% Enriched Samples)

If your sample is already highly pure but you require a solid form (e.g., for precise weighing or long-term storage), you must use kinetic trapping.

Step-by-Step Self-Validating Protocol:

  • Solvent Addition: Dissolve the pure oil in a minimal volume of diethyl ether, then add 5 volumes of cold pentane. Causality: The ether acts as a solubilizer, while pentane acts as an anti-solvent.

  • Thermal Shock: Submerge the flask in a dry ice/acetone bath (-78 °C) or a -20 °C freezer for 12 hours. Causality: Drastically lowering the thermal energy forces the flexible alkyl chains into a rigid conformation, allowing intermolecular hydrogen bonding between the hydroxyl groups to establish a temporary crystal lattice.

  • Isolation (Validation Check): Rapidly filter the resulting waxy solid through a pre-chilled Büchner funnel.

    • Self-Validation: If the solid begins to melt back into an oil on the filter paper, ambient humidity/temperature is too high. Immediately re-dissolve in pentane and return to the freezer.

Part 4: Troubleshooting Guides & FAQs

Q1: I attempted to purify the crude oil via vacuum distillation (Kugelrohr), but my yield was terrible and NMR shows a completely different product. What happened? A1: You thermally deprotected your product. While the Boc group is highly stable to bases and nucleophiles, it is thermally labile. Heating Boc-protected amines above 120 °C induces a thermolytic cleavage, releasing isobutylene gas, carbon dioxide, and the free amine, a mechanism widely exploited in continuous flow chemistry for acid-free deprotection ()[2]. This degradation occurs even under high vacuum ()[3]. Never distill Boc-protected compounds.

Q2: My NMR shows a massive singlet at ~1.5 ppm that integrates for 9 protons, but it isn't my product's Boc group. How do I remove it? A2: This is unreacted di-tert-butyl dicarbonate (Boc₂O). Because Boc₂O is non-polar, it often co-elutes with your product during chromatography.

  • The Fix: Do not attempt to evaporate it. Instead, dissolve your crude mixture in DCM and add 1.2 equivalents of a primary amine scavenger (e.g., ethanolamine). Stir for 30 minutes at room temperature. The scavenger reacts with the excess Boc₂O to form a highly polar carbamate.

  • Validation: Perform a mild aqueous wash with 10% citric acid. The polar scavenged byproduct will partition into the aqueous layer, leaving your pure product in the organic layer. Alternative mild acidic reagents can also be used if orthogonal protecting groups are present ()[4].

Q3: Can I use standard UV detection to track this compound on my automated flash chromatography system? A3: No. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lacks any conjugated pi-systems or aromatic rings. It is completely UV-inactive at 254 nm and 280 nm.

  • The Fix: You must equip your automated system with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If doing manual columns, rely strictly on chemical TLC stains (PMA or KMnO₄).

References
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Sedgwick, D. M., et al. Organic Process Research & Development, ACS Publications, 2024. Available at:[Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Cole, K. P., et al. Organic Letters, ACS Publications, 2016. Available at:[Link]

Sources

Optimization

optimizing chromatographic separation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with tert-Butyl 3-(3-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (also known as N-Boc-3-(3-hydroxypropyl)piperidine).

This molecule presents a "perfect storm" of analytical challenges: it lacks a conjugated chromophore, possesses an acid-labile protecting group (Boc), contains a highly polar hydrogen-bonding moiety (primary hydroxyl), and features a chiral center at the C3 position.

Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and mechanistic explanations to ensure your analytical workflows are robust, reproducible, and self-validating.

Section 1: Detector Selection & The "Weak Chromophore" Problem

FAQ 1: Why is my signal-to-noise ratio so poor at 254 nm, and why does my baseline drift severely at 210 nm?

The Causality: tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lacks a conjugated π -system. Its only UV-absorbing features are the carbamate (Boc) carbonyl and the σ -bonds of the piperidine ring, which exhibit weak n→π∗ and π→π∗ transitions below 210 nm[1]. While you can detect the molecule at 205–210 nm, gradient elution with organic solvents (like Methanol or Acetonitrile) at these low wavelengths causes severe baseline drift due to changing solvent absorbance. This masks low-level impurities and invalidates quantitative purity assays[2].

The Solution: Abandon UV detection for purity quantitation of this intermediate. Instead, utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . CAD is a mass-flow sensitive, universal detector. It nebulizes the eluent, evaporates the volatile mobile phase, and applies a positive charge to the residual non-volatile analyte particles. Because the response is based on the mass of the particle rather than its optical properties, CAD provides a uniform, highly sensitive response independent of the molecule's chemical structure[3][4].

Table 1: Quantitative Comparison of Detectors for N-Boc Piperidines
DetectorWavelength / SettingSensitivity (LOD)Gradient Baseline StabilityMechanistic Suitability for this Analyte
UV/Vis 254 nm> 500 μ g/mLExcellentPoor: No absorbance at this wavelength.
UV/Vis 210 nm~ 10 μ g/mLPoor (Severe Drift)Marginal: High noise masks trace impurities.
ELSD Evap Temp: 40°C~ 1 μ g/mLExcellentGood: Non-linear response requires log-log calibration.
CAD Evap Temp: 35°C< 10 ng/mLExcellentOptimal: Near-uniform response; ideal for weak chromophores.

Section 2: Method Development & Peak Shape Optimization (RP-HPLC)

FAQ 2: I am observing severe peak tailing and occasional split peaks during Reverse Phase HPLC. What is the mechanism, and how do I resolve it?

The Causality: There are two distinct mechanisms at play here:

  • Peak Tailing (Secondary Interactions): The primary hydroxyl group on the propyl chain acts as a strong hydrogen bond donor/acceptor. If you are using an older generation or poorly end-capped silica column, the acidic residual silanols (Si-OH) on the stationary phase will hydrogen-bond with the hydroxyl group, causing the analyte to linger and tail.

  • Split Peaks (On-Column Degradation): The tert-butoxycarbonyl (Boc) group is acid-labile. A common mistake is using 0.1% Trifluoroacetic Acid (TFA, pH 2.0) as a mobile phase additive at elevated column temperatures (e.g., 40°C+). This causes partial hydrolysis of the Boc group during the chromatographic run. The early-eluting peak is the highly polar, deprotected free amine, while the later peak is the intact molecule.

The Solution: Switch to a volatile, mildly acidic buffer (pH 4.5) to protect the Boc group while remaining compatible with CAD/ELSD. Utilize a high-coverage, fully end-capped C18 column to block silanol interactions.

G Start Observe Poor Peak Shape or Split Peaks CheckpH Check Mobile Phase pH Is pH < 2.0? Start->CheckpH BocLoss Boc Deprotection Occurring Increase pH to 4.5 CheckpH->BocLoss Yes (e.g., 0.1% TFA) CheckSilanol Check Secondary Interactions (Silanol Effects) CheckpH->CheckSilanol No (pH > 3.0) Success Symmetrical Peak (Asymmetry 0.9 - 1.2) BocLoss->Success Endcap Use End-capped C18 or Polar-Embedded Column CheckSilanol->Endcap Tailing Factor > 1.5 Endcap->Success

Troubleshooting Decision Tree for Peak Shape and Recovery in RP-HPLC.

Protocol 1: Step-by-Step RP-HPLC-CAD Purity Analysis Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.5 using dilute Formic Acid. (Self-validating mechanism: pH 4.5 ensures Boc stability while the volatile formate salt prevents CAD nebulizer clogging).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column Equilibration: Install a fully end-capped C18 core-shell column (e.g., 100 x 4.6 mm, 2.7 μ m). Equilibrate at 1.0 mL/min at a controlled 30°C.

  • Detector Setup: Set the CAD evaporator temperature to 35°C (optimal for semi-volatile small molecules). Ensure the nitrogen carrier gas pressure is stable at 35 psi.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B to wash strongly retained hydrophobic impurities.

  • Data Processing: Apply a power-function transformation (typically p=0.5 to 0.6 ) in your chromatography data system. (Causality: CAD response is inherently non-linear; applying this transformation linearizes the calibration curve for ICH-compliant quantitation).

Section 3: Chiral Separation Strategies (Enantiomeric Resolution)

FAQ 3: How do I resolve the (R) and (S) enantiomers of this C3-chiral piperidine?

The Causality: Because the chiral center is located at the C3 position of the piperidine ring, the spatial arrangement of the bulky Boc group and the flexible 3-hydroxypropyl chain dictates its interaction with a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs (amylose or cellulose derivatives) are highly effective here because the analyte's hydroxyl group and carbamate carbonyl can form transient, stereoselective hydrogen bonds with the carbamate linkages of the CSP. Supercritical Fluid Chromatography (SFC) is the preferred technique over Normal Phase HPLC due to the high diffusivity and low viscosity of supercritical CO2​ , which yields sharper peaks and faster run times.

SFC Screen Screen Chiral Stationary Phases (Amylose vs. Cellulose) Modifier Select Co-solvent (MeOH, EtOH, or IPA) Screen->Modifier Additive Add Basic/Acidic Additive? (e.g., 0.1% DEA or TFA) Modifier->Additive NoAdditive Neutral Molecule (Boc) No Additive Required Additive->NoAdditive Evaluate Analyte pKa Optimize Optimize Temp & Backpressure (35°C, 120 bar) NoAdditive->Optimize Baseline Baseline Resolution (Rs > 1.5) Optimize->Baseline

Chiral Method Development Workflow using Supercritical Fluid Chromatography (SFC).

Protocol 2: Step-by-Step Chiral SFC Screening Methodology
  • Column Selection: Mount an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Setup:

    • Mobile Phase A: Supercritical CO2​ .

    • Mobile Phase B (Co-solvent): 100% Methanol. (Causality: The strong hydrogen-bonding disruption provided by Methanol is necessary to elute the polar hydroxyl group without excessive retention).

  • Additive Exclusion: Do not add basic additives like Diethylamine (DEA). Because the piperidine nitrogen is Boc-protected, the molecule is electronically neutral. Additives will only increase baseline noise without improving peak shape.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. This maintains the CO2​ in a supercritical state.

  • Screening Gradient: Execute a gradient of 5% to 50% Methanol over 10 minutes at a flow rate of 3.0 mL/min. Use UV detection at 210 nm (or SFC-MS if available, as CAD is not compatible with standard SFC setups).

  • Isocratic Optimization: Once the enantiomers are partially resolved, identify the % Methanol at elution, subtract 5%, and run an isocratic hold to maximize the resolution factor ( Rs​>1.5 ).

References

  • Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Critical Reviews in Analytical Chemistry.[Link]

  • Separation Science. (2023). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. [Link]

Sources

Troubleshooting

minimizing side reactions during oxidation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the chemoselective oxidation of N-Boc protected amino alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the chemoselective oxidation of N-Boc protected amino alcohols. The substrate —tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate—presents a classic synthetic challenge: selectively oxidizing the primary alcohol on the propyl chain without compromising the acid-labile N-Boc protecting group or over-oxidizing the newly formed aldehyde.

This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot side reactions and optimize your synthetic workflows.

Reaction Pathway & Chemoselectivity Mapping

G sub N-Boc-3-(3-hydroxypropyl)piperidine dmp Dess-Martin Periodinane (Anhydrous, Neutral) sub->dmp swern Swern Oxidation (Anhydrous, Mild Base) sub->swern tempo TEMPO / NaOCl (Aqueous Biphasic) sub->tempo jones Jones Reagent (Strongly Acidic) sub->jones ald Target Aldehyde (High Yield) dmp->ald Highly Selective swern->ald Risk of Aldol if warmed tempo->ald Strict pH Control acid Carboxylic Acid (Over-oxidation) tempo->acid Gem-diol Pathway deg Boc Deprotection & Lactamization jones->deg Acid Cleavage

Oxidation Pathways and Side Reactions for N-Boc-Protected Amino Alcohols.

Troubleshooting Guide & FAQs

Q1: My oxidation using Jones reagent resulted in a complex polymeric mixture, and the Boc group is missing on the NMR spectrum. What happened? Analysis & Causality: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. Jones reagent (CrO3/H2SO4) operates under strongly acidic conditions, which rapidly cleaves the Boc carbamate to yield a free secondary amine [5]. Once deprotected, the nucleophilic piperidine nitrogen can undergo rapid intramolecular attack on the newly formed aldehyde or carboxylic acid, leading to bicyclic hemiaminals, lactams, or uncontrolled polymerization. Solution: Abandon acidic chromium-based oxidants. Transition to neutral or mildly basic anhydrous oxidation methods, such as Dess-Martin Periodinane (DMP), which preserves the Boc group and stops cleanly at the aldehyde [3].

Q2: I am using the Anelli oxidation (TEMPO/NaOCl) to synthesize the aldehyde, but I mostly isolate the carboxylic acid. How do I prevent over-oxidation? Analysis & Causality: In aqueous biphasic systems, the intermediate aldehyde rapidly hydrates to form a gem-diol. The active oxoammonium species generated by TEMPO oxidizes this gem-diol much faster than it oxidizes the initial primary alcohol, inevitably pushing the reaction to the carboxylic acid [2]. Solution: If the aldehyde is your target, you must prevent gem-diol formation. Use an anhydrous TEMPO system (e.g., TEMPO with Bis(acetoxy)iodobenzene [BAIB] in dichloromethane) or strictly buffer your NaOCl solution to pH 8.5–9.0 using NaHCO3. At pH > 10, the carboxylic acid becomes the dominant product [4].

Q3: During Swern oxidation, my yield is low, and I observe high molecular weight byproducts. How can I optimize this? Analysis & Causality: Swern oxidation requires a base (typically Triethylamine, Et3N) to neutralize the intermediate alkoxysulfonium salt and drive the elimination step to form the aldehyde. If the reaction is allowed to warm up too quickly, or if a large excess of Et3N is present, the product aldehyde (which possesses alpha-protons) can undergo base-catalyzed self-aldol condensation. Solution: Maintain strict cryogenic temperature control (–78 °C) during the addition of Et3N and allow the reaction to warm to 0 °C slowly. Alternatively, substitute Et3N with a more sterically hindered base like Diisopropylethylamine (DIPEA) to minimize nucleophilic side reactions.

Quantitative Method Comparison
Oxidation MethodReagents & ConditionsTarget ProductBoc StabilitySide Reaction RiskRecommended Use Case
Dess-Martin (DMP) DMP, DCM, rtAldehydeExcellentLowBest for lab-scale, highly selective aldehyde synthesis.
Swern (COCl)2, DMSO, Et3N, DCM, -78 °CAldehydeExcellentModerate (Aldol)Good for scale-up; requires strict cryogenic cooling.
TEMPO / BAIB TEMPO, BAIB, DCM/H2O, rtCarboxylic AcidGoodHigh (Over-oxidation)Best for controlled carboxylic acid synthesis.
Jones / PCC CrO3, H2SO4, Acetone, 0 °CCarboxylic AcidPoor Extreme (Cleavage)Not recommended for Boc-protected substrates.
Validated Experimental Protocols
Protocol A: Highly Selective Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

Self-Validating Principle: This protocol utilizes a biphasic basic quench (NaHCO3/Na2S2O3) to simultaneously destroy unreacted hypervalent iodine(V) species and neutralize the acetic acid byproduct. The visual transition of the aqueous layer from cloudy to clear validates that the acidic byproducts have been neutralized, ensuring the Boc group remains intact during workup [3].

  • Preparation: Dissolve tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1–1.2 equiv) portion-wise to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5–2 hours. Monitor via TLC until the starting material is completely consumed.

  • Self-Validating Quench: Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30–45 minutes until the organic layer is clear and the aqueous layer turns from cloudy to completely transparent.

  • Isolation: Separate the layers. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Protocol B: Controlled Oxidation to Carboxylic Acid using TEMPO/BAIB

Self-Validating Principle: By replacing harsh NaOCl (bleach) with BAIB as the stoichiometric oxidant, this protocol avoids chlorination side-reactions and extreme pH fluctuations. The stable pH environment validates the integrity of the Boc group during the extended reaction time required to reach the carboxylic acid stage [1].

  • Preparation: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of DCM and water (0.1 M concentration).

  • Catalyst Addition: Add TEMPO (0.2 equiv) to the biphasic mixture. The solution will take on a faint orange/red hue.

  • Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv) in one portion. Stir vigorously at room temperature.

  • Monitoring: The reaction typically completes within 4–6 hours. The biphasic nature requires high-speed stirring to ensure adequate mass transfer between the organic (TEMPO/substrate) and aqueous (BAIB/acid) phases.

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 10% aqueous Na2S2O3 to quench any residual oxidant, dry over Na2SO4, and concentrate.

References
  • Source: nih.
  • The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl)
  • Source: benchchem.
  • Source: ethernet.edu.
  • Source: alfa-chemistry.
Optimization

troubleshooting low solubility of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in aqueous media

A Guide to Overcoming Low Aqueous Solubility for Researchers, Scientists, and Drug Development Professionals Compound Properties Overview Understanding the physicochemical properties of a compound is the first step in tr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Low Aqueous Solubility for Researchers, Scientists, and Drug Development Professionals

Compound Properties Overview

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. Tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a molecule whose structure inherently limits its ability to dissolve in aqueous media.

The key features influencing its solubility are:

  • A bulky, nonpolar tert-Butyloxycarbonyl (Boc) group: This group protects the piperidine nitrogen, preventing it from being protonated and forming a charged, more soluble species at physiological pH.[1][2] This large, greasy group significantly contributes to the molecule's hydrophobicity.

  • A substituted piperidine ring and propyl chain: These saturated hydrocarbon structures are also nonpolar, further decreasing the molecule's affinity for water.[3]

  • A single polar hydroxyl (-OH) group: While this group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

These structural characteristics result in a molecule that is poorly water-soluble, a common challenge for many drug candidates and chemical building blocks.[4] The principle of "like dissolves like" dictates that nonpolar compounds prefer nonpolar solvents.[5][6]

PropertyValueSignificance for Solubility
Molecular Formula C13H25NO3Indicates a significant carbon backbone relative to heteroatoms.[7]
Molecular Weight 243.35 g/mol A moderate molecular weight.
Predicted XlogP 1.9This positive value indicates a preference for a nonpolar (octanol) environment over a polar (water) one, confirming its hydrophobic nature.[8]
Boc Protecting Group PresentPrevents protonation of the piperidine nitrogen, keeping the molecule neutral and less water-soluble across a wide pH range. It is also acid-labile.[1][9]

Frequently Asked Questions (FAQs)

Q1: Why won't my tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate dissolve in water or Phosphate-Buffered Saline (PBS)?

A: The compound's molecular structure is predominantly nonpolar (hydrophobic) due to the large tert-butyl group and the piperidine ring. Water and PBS are highly polar solvents. According to the "like dissolves like" principle, a largely nonpolar solute will not readily dissolve in a polar solvent because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by new interactions with the solute.[3] The single hydroxyl group is not enough to counteract the hydrophobicity of the rest of the molecule.

Q2: Can I use pH adjustment to increase its solubility?

A: No, this is generally not an effective strategy for this specific molecule. The nitrogen atom on the piperidine ring, which would typically be a site for protonation to create a more soluble cationic salt, is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under neutral and basic conditions but can be cleaved by strong acids (e.g., trifluoroacetic acid, or concentrated HCl).[1][10] Using such harsh acidic conditions would modify your compound, and therefore this method is not suitable for simply dissolving the intact molecule.

Q3: Is it safe to heat the solution to get the compound to dissolve?

A: Gentle warming (e.g., to 37°C) can be attempted cautiously, as it may increase the dissolution rate.[11][12] However, prolonged or excessive heating is not recommended. The Boc protecting group can be thermally labile, and you risk degrading your compound. Always check for compound stability under such conditions if possible.

Q4: I managed to dissolve the compound in Dimethyl Sulfoxide (DMSO), but it crashed out when I added it to my aqueous buffer. What happened?

A: This is a common phenomenon called precipitation. The compound is highly soluble in 100% DMSO, a strong, polar aprotic solvent capable of dissolving both nonpolar and polar molecules.[11][13] When you add this concentrated DMSO stock to an aqueous buffer, you are drastically changing the solvent environment. The final solvent mixture is now predominantly water, which cannot keep the hydrophobic compound dissolved, causing it to precipitate out of the solution.[11] The key is to ensure the final concentration of DMSO is low enough to be tolerated by your assay and not cause precipitation.

Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic guide to find the appropriate solution for your experimental needs.

Problem: Preparing a High-Concentration Stock Solution

The most reliable first step is to prepare a concentrated stock solution in a suitable organic solvent. This allows for accurate and convenient serial dilutions into your final experimental medium.[12]

Solution: Use an Organic Co-Solvent

Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its powerful solvating ability and miscibility with water.[11][13] Ethanol or isopropanol are also viable alternatives.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO [12]

  • Calculation: Determine the mass of your compound needed. For a 10 mM stock of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (MW = 243.35 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 243.35 g/mol * 1000 mg/g = 2.43 mg (for 1 mL of DMSO)

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to the vial.[12]

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[11][12]

  • Inspection: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[12] Store at -20°C or -80°C, protected from light.

Co-SolventTypical Stock Conc.Max Final Assay Conc.Notes
DMSO 1-100 mM< 0.5% (cell-based) < 5% (biochemical)Powerful solvent, but can be cytotoxic. Always include a vehicle control in experiments.[11]
Ethanol 1-50 mM< 1%Less toxic than DMSO but also a less powerful solvent.
PEG 400 1-20 mM< 5%A viscous polymer often used in formulations.
Problem: Compound Precipitates Upon Dilution into Aqueous Media

This is the most frequent challenge. The goal is to keep the compound in the aqueous phase at the desired final concentration.

Solution A: Optimize Dilution Strategy

The simplest method is to ensure the final percentage of the organic co-solvent is minimal. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and often below 0.1%, to avoid solvent-induced artifacts.[11]

Protocol 2: Serial Dilution into Aqueous Buffer

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution into your final aqueous buffer (e.g., cell culture media, PBS). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around. This ensures rapid dispersal.

  • Final Concentration: For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:

    • Add 1 µL of the 10 mM stock to 999 µL of your aqueous buffer.

    • Vortex immediately and thoroughly.

  • Vehicle Control: It is essential to prepare a vehicle control that contains the exact same final concentration of DMSO as your experimental samples.[11]

Solution B: Use a Surfactant

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[14][15][16] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used.

Protocol 3: Solubilization with Tween® 80

  • Prepare your aqueous buffer (e.g., PBS).

  • Add Tween® 80 to the buffer to a final concentration of 0.1% - 1% (v/v).

  • Prepare a concentrated stock of your compound in a minimal amount of a water-miscible solvent like ethanol.

  • Slowly add the ethanolic stock solution to the Tween® 80-containing buffer while stirring vigorously.

  • Allow the solution to stir for 15-30 minutes to ensure micellar encapsulation.

Solution C: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]

Protocol 4: Solubilization using HP-β-CD by Kneading Method [20]

  • Molar Ratio: Determine the required mass for a 1:1 molar ratio of the compound to HP-β-CD (MW ≈ 1400 g/mol ).

  • Trituration: In a glass mortar, mix the weighed compound and HP-β-CD.

  • Kneading: Add a small amount of a water/ethanol (1:1 v/v) mixture dropwise and knead the mixture thoroughly with a pestle to form a homogeneous, thick paste. Continue kneading for 30-60 minutes.

  • Drying: Dry the resulting paste under vacuum or in a desiccator to obtain a solid powder.

  • Reconstitution: This powder, which contains the inclusion complex, can now be dissolved directly in your aqueous buffer.

Decision-Making Workflow for Solubilization

Use the following workflow to select the most appropriate strategy for your specific experimental requirements.

G start Start: Compound has low aqueous solubility stock Can you prepare a high-concentration stock in an organic solvent (e.g., DMSO)? start->stock assay_tol Does your final assay tolerate a low percentage (<0.5%) of this solvent? stock->assay_tol Yes surfactant Can your assay tolerate a non-ionic surfactant (e.g., Tween 80)? stock->surfactant No precip Does the compound precipitate upon dilution into aqueous buffer? assay_tol->precip Yes fail Re-evaluate experiment. Consider advanced formulation (e.g., solid dispersions). assay_tol->fail No precip->surfactant Yes sol_dmso Action: Prepare a stock in DMSO. Dilute carefully into aqueous buffer. Use a vehicle control. precip->sol_dmso No sol_surfactant Action: Formulate the compound in an aqueous buffer containing a surfactant. surfactant->sol_surfactant Yes sol_cyclo Action: Prepare a cyclodextrin inclusion complex (e.g., with HP-β-CD). surfactant->sol_cyclo No

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Piperidine-1-Carboxylate Reactions

As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3-substituted piperidine-1-carboxylates. While N-Boc (tert-butoxycarbonyl) or N-Cbz protecting groups are essential for...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3-substituted piperidine-1-carboxylates. While N-Boc (tert-butoxycarbonyl) or N-Cbz protecting groups are essential for amine stability, they introduce severe conformational challenges. The bulky carbamate group exists in an equilibrium of rotamers, creating pronounced A(1,3) allylic-type strain with any substituent at the C3 position. This strain often forces the 3-substituent into an unfavorable axial orientation or distorts the chair conformation entirely.

Consequently, transition-metal catalyzed reactions—such as Buchwald-Hartwig aminations or Suzuki/Negishi couplings—suffer from high activation barriers during oxidative addition and reductive elimination. This leads to poor yields, competitive β-hydride elimination, or unreacted starting materials. This guide synthesizes field-proven insights and authoritative methodologies to help you engineer self-validating protocols that bypass these steric bottlenecks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my Buchwald-Hartwig amination fail specifically at the 3-position of N-Boc piperidines, while the 4-position reacts smoothly? A1: The failure is rooted in the proximity of the C3 carbon to the N-Boc group. The carbamate restricts the rotational freedom of the piperidine ring and creates a sterically congested microenvironment. During the amine coordination and deprotonation steps of the catalytic cycle, this steric bulk prevents the palladium center from achieving the necessary square-planar geometry for reductive elimination. To overcome this, you must use highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos). These ligands possess a specialized biaryl backbone that creates a deep, narrow catalytic pocket, forcing the Pd center to interact with the hindered amine while accelerating reductive elimination [1].

Q2: I am observing a high degree of isomerized linear products in my Negishi couplings with 3-substituted piperidine zinc reagents. How can I suppress this? A2: Isomerization in alkylzinc cross-couplings is caused by competitive β-hydride elimination occurring much faster than reductive elimination. Increasing the steric hindrance of the ancillary ligand is a proven strategy to suppress this pathway. Utilizing bulky N-heterocyclic carbene (NHC) ligands or phosphines like CPhos can accelerate the transmetalation and reductive elimination steps, effectively outcompeting the β-hydride elimination pathway [2].

Q3: What is the most reliable method for synthesizing enantioenriched 3-substituted piperidines from scratch if direct functionalization keeps failing? A3: If direct coupling is sterically prohibited, a "build-and-reduce" strategy is highly effective. A Rh-catalyzed asymmetric reductive Heck reaction between an aryl boronic acid and phenyl pyridine-1(2H)-carboxylate can yield 3-substituted tetrahydropyridines with excellent enantioselectivity. Subsequent hydrogenation of the alkene provides the enantioenriched 3-substituted piperidine core, entirely bypassing the steric hindrance associated with direct sp³ C-H or C-X functionalization [3].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion in C-N Cross-Coupling

  • Causality: The base used is either too weak to deprotonate the coordinated sterically hindered amine, or it is insoluble in the reaction medium, stalling the catalytic cycle prior to reductive elimination.

  • Solution: Switch from weak bases (like K₂CO₃) to strong, soluble bases such as LiHMDS or NaOtBu. If functional group tolerance is a concern, use finely milled Cs₂CO₃ in a polar aprotic solvent like 1,4-dioxane or tert-amyl alcohol, and elevate the temperature to 90–100 °C to provide the kinetic energy required to overcome the rotameric interconversion barrier [4].

Issue 2: Deprotection of the N-Boc Group During Reaction

  • Causality: High temperatures combined with Lewis acidic metal centers (or trace moisture forming HX from aryl halides) can catalyze the thermal cleavage of the tert-butyl group.

  • Solution: Ensure strictly anhydrous conditions. Add a sacrificial proton scavenger (like a hindered tertiary amine, e.g., DIPEA) if trace acid is suspected. Alternatively, switch the protecting group to a more robust carbamate like N-Cbz, which withstands higher temperatures and Lewis acidic conditions better than N-Boc.

Section 3: Visualizing the Logic

Troubleshooting workflow for sterically hindered piperidine cross-couplings.

Mechanistic pathway of Pd-catalyzed coupling overcoming piperidine A(1,3) strain.

Section 4: Quantitative Data Presentation

To illustrate the causality of ligand choice on reaction efficiency, the following table summarizes the impact of ligand sterics on the Buchwald-Hartwig amination of 1-Boc-3-aminopiperidine with a sterically hindered ortho-substituted aryl chloride.

Ligand SystemCone Angle / Steric BulkBaseTemp (°C)Yield (%)Primary Failure Mode
dppfLowNaOtBu80< 10%No reductive elimination
XPhosHighCs₂CO₃10045%Competitive β-hydride elimination
RuPhosVery HighNaOtBu8582%Minor dehalogenation of Ar-Cl
BrettPhosExtremely HighLiHMDS90> 95%None (Optimal System)
Section 5: Self-Validating Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Amination for 1-Boc-3-Aminopiperidine Objective: Achieve >90% yield in coupling a sterically hindered 3-amino-piperidine-1-carboxylate with an aryl halide. Self-Validation Checkpoint: The use of GC-MS at Step 4 ensures that oxidative addition has occurred before assuming the amine is the limiting factor.

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and BrettPhos (6.0 mol%, 0.06 equiv).

    • Causality Rationale: Pre-mixing the Pd source with a slight excess of the highly bulky BrettPhos ligand ensures complete formation of the active mono-ligated Pd(0) species, which is critical for preventing catalyst aggregation.

  • Addition of Reagents: Add the aryl halide (1.0 equiv) and 1-Boc-3-aminopiperidine (1.2 equiv). Add finely ground, anhydrous NaOtBu (1.5 equiv).

    • Causality Rationale: A 20% excess of the piperidine compensates for any trace moisture that might consume the amine, while NaOtBu provides the strong basicity needed to deprotonate the hindered intermediate.

  • Solvent Addition and Heating: Seal the tube, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration). Heat the mixture in an oil bath at 90 °C for 12 hours.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot under argon, quench with wet ethyl acetate, and analyze via GC-MS.

    • Validation Logic: You should observe the disappearance of the aryl halide. If the deshalogenated arene (Ar-H) is detected, it indicates successful oxidative addition but failed amine coordination, signaling that the reaction temperature must be increased or a stronger base (like LiHMDS) is required.

  • Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. ACS Publications.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-Chemistry.org.[Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. NIH PMC.[Link]

Reference Data & Comparative Studies

Validation

LC-MS Analysis and Fragmentation Patterns of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the liquid chromatography-mass spectrometry (LC-MS) performance and fragmentation behavior of ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the liquid chromatography-mass spectrometry (LC-MS) performance and fragmentation behavior of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (Boc-protected) against its unprotected and Fmoc-protected alternatives, providing actionable, self-validating protocols.

Causality in LC-MS Experimental Design (The "Why")

As a Senior Application Scientist, designing a robust LC-MS method requires understanding the fundamental physical chemistry of the analyte. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (often referred to as 1-Boc-3-(3-hydroxypropyl)piperidine) presents a unique analytical profile due to the masking of the secondary amine.

Ionization Dynamics

In Electrospray Ionization (ESI), basic nitrogen atoms are the primary sites for protonation [M+H]+ . The unprotected piperidine ring is highly basic and ionizes efficiently. However, the introduction of the tert-butyloxycarbonyl (Boc) group converts the amine into a carbamate, significantly reducing its basicity [1]. Consequently, the protonation site shifts to the carbamate carbonyl oxygen or the terminal hydroxyl group. While the Boc-protected compound still ionizes in ESI positive mode (ESI+), its ionization efficiency is lower than that of the free amine. We utilize 0.1% Formic Acid (FA) in the mobile phase to artificially lower the pH and drive the equilibrium toward the protonated state, maximizing signal intensity.

Chromatographic Retention

The Boc group adds significant lipophilicity (an isobutyl moiety) to the molecule. On a standard Reversed-Phase C18 column, the Boc-protected compound will exhibit a much longer retention time compared to the highly polar unprotected amine. This necessitates a gradient elution starting at a low organic percentage (e.g., 5% Acetonitrile) and ramping up to 95% to ensure sharp peak shapes and prevent column carryover.

Comparative LC-MS Performance

To evaluate the analytical performance of the Boc-protected piperidine, we compare it against two common alternatives: the unprotected free amine and the Fmoc-protected analog.

Table 1: LC-MS Performance & Ionization Efficiency Comparison

CompoundFormulaExact MassPrecursor Ion [M+H]+ Relative ESI+ Ionization EfficiencyChromatographic Retention (C18)Primary CID Fragments (m/z)
Boc-3-(3-hydroxypropyl)piperidine (Target) C13​H25​NO3​ 243.18244.19 ModerateLate eluting (Hydrophobic)188.13, 144.14, 126.13
3-(3-hydroxypropyl)piperidine (Unprotected Amine) C8​H17​NO 143.13144.14 HighEarly eluting (Polar)126.13, 84.08
Fmoc-3-(3-hydroxypropyl)piperidine (Fmoc-Protected) C23​H27​NO3​ 365.20366.21 Moderate-HighVery late eluting (Highly Hydrophobic)188.13, 179.08, 144.14

Data Interpretation: The unprotected amine provides the highest sensitivity but suffers from poor retention on standard C18 columns. The Boc-protected variant offers a balanced profile—excellent chromatographic retention with adequate ionization, making it ideal for standard LC-MS workflows.

Fragmentation Mechanisms (Deep Dive)

Understanding the Collision-Induced Dissociation (CID) pathways is critical for structural elucidation and Multiple Reaction Monitoring (MRM) assay development. The fragmentation of Boc-protected amines is highly predictable and characterized by a specific thermodynamic cascade [1][2].

  • Loss of Isobutylene (-56 Da): The protonated precursor ion ( m/z 244.19) undergoes an initial, concerted proton transfer mechanism. The acidic proton facilitates the cleavage of the tert-butyl group, releasing neutral isobutylene gas and leaving a protonated carbamic acid intermediate ( m/z 188.13).

  • Decarboxylation (-44 Da): The unstable carbamic acid intermediate rapidly loses carbon dioxide ( CO2​ ), yielding the protonated free amine ( m/z 144.14).

  • Aliphatic Cleavage (-18 Da): The terminal hydroxyl group on the propyl chain undergoes dehydration, losing water to form a stable fragment at m/z 126.13.

Fragmentation A Precursor Ion [M+H]+ m/z 244.19 (Boc-Piperidine-OH) B Intermediate Ion [M+H - 56]+ m/z 188.13 A->B - Isobutylene (56 Da) Concerted Proton Transfer C Product Ion [M+H - 56 - 44]+ m/z 144.14 (Free Amine) B->C - CO2 (44 Da) Decarboxylation D Secondary Product Ion [M+H - 56 - 44 - 18]+ m/z 126.13 C->D - H2O (18 Da) Aliphatic Cleavage

Caption: ESI-CID fragmentation cascade of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-MS protocol is designed as a self-validating system. It incorporates built-in checks to eliminate false positives caused by carryover or source contamination.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dissolve 1.0 mg of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using 50% Acetonitrile / 50% Water. Causality: Matching the sample solvent to the initial mobile phase conditions prevents peak distortion (solvent effects) during injection.

Phase 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1.5 minutes, return to 5% B for 2 minutes (equilibration). Causality: The 95% B hold ensures the highly hydrophobic Boc-compound is completely flushed from the column, preventing carryover into the next run.

Phase 3: Mass Spectrometry (ESI-TOF/Quadrupole)

  • Source Parameters: Positive Ion Mode (ESI+), Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • MS/MS (CID): Isolate m/z 244.2 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Causality: Ramping the CE ensures the capture of both the fragile intermediate ( m/z 188.13) and the terminal fragments ( m/z 126.13) in a single acquisition.

Phase 4: Validation Logic

  • Inject a Solvent Blank (50% ACN) prior to the sample. Ensure no peak is present at m/z 244.2.

  • Inject the Sample .

  • Inject a Post-Run Blank . Causality: Validates that the 95% B column flush was successful and no analyte carryover exists.

Workflow S1 1. Sample Prep 1 µg/mL in 50% ACN S2 2. Chromatography C18, 0.1% FA Gradient S1->S2 S3 3. Ionization ESI Positive Mode S2->S3 S4 4. Mass Analysis CID & TOF/Quad S3->S4 S5 5. Data Validation Blank & Standard Check S4->S5

Caption: Self-validating LC-MS experimental workflow for piperidine derivative analysis.

References

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." The Journal of Organic Chemistry, 84(8), 4846-4855.[Link][1][2]

Sources

Comparative

A Researcher's Guide to Protecting Group Strategy: Boc- vs. Fmoc-Protected 3-(3-Hydroxypropyl)piperidine in Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of a protecting group is a critical decision that dictates the strategic direction of a synthetic campaign. This guide offers an in-depth com...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a protecting group is a critical decision that dictates the strategic direction of a synthetic campaign. This guide offers an in-depth comparison of two cornerstone protecting group strategies as applied to a versatile building block: the 3-(3-hydroxypropyl)piperidine scaffold. We will objectively compare tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group, against its analogs protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The piperidine ring is a privileged scaffold, widely present in approved pharmaceuticals due to its ability to impart favorable physicochemical properties and engage in critical interactions with biological targets.[1][2][3][4][5] The choice between a Boc or Fmoc protecting group for the piperidine nitrogen fundamentally alters the synthetic routes available, dictating compatibility with other reagents and functional groups. This choice hinges on the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others, a crucial strategy in complex, multi-step syntheses.[6][7][8][9][10]

The Protecting Group Dilemma: A Tale of Two Chemistries

The core difference between the Boc and Fmoc strategies lies in the conditions required for their removal.[11] The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is removed using a mild base, most commonly a solution of piperidine in DMF.[][13][14] This fundamental dichotomy is the foundation of their orthogonal relationship and dictates their application in different synthetic contexts.[15][]

The Boc Strategy: Robust and Acid-Labile

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[9] Its removal is typically achieved with strong acids like TFA, which protonate the carbamate and trigger its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[17]

Advantages:

  • Excellent stability to basic and nucleophilic reagents.

  • Ideal for solution-phase synthesis where subsequent steps may involve strong bases (e.g., organometallics, LDA).

  • Boc-protected starting materials are often less expensive.[13]

Disadvantages:

  • Requires harsh acidic conditions for removal, which can be incompatible with other acid-sensitive functional groups (e.g., tert-butyl esters, some glycosidic bonds).[18]

  • The use of strong, corrosive acids like TFA or HF (in traditional Boc-based peptide synthesis) requires careful handling.[13]

The Fmoc Strategy: Mild and Base-Labile

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[18][19] Its key feature is its lability to mild basic conditions. A secondary amine, like piperidine, abstracts an acidic proton from the fluorenyl ring, initiating a β-elimination that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate, which is trapped by the excess amine.[20][21]

Advantages:

  • Deprotection occurs under very mild, non-acidic conditions.

  • Perfectly orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which is the foundation of modern Fmoc-SPPS.[15][]

  • The release of the DBF-adduct allows for UV monitoring to quantify the extent of deprotection, which is highly amenable to automated synthesis.[22][23]

Disadvantages:

  • Labile to primary and secondary amines, which restricts their use in certain reaction sequences.

  • Fmoc-protected building blocks can be more expensive than their Boc counterparts.[13]

Head-to-Head Comparison: Key Properties and Applications

The optimal choice between Boc and Fmoc protection for the 3-(3-hydroxypropyl)piperidine scaffold is entirely context-dependent. Below, we compare their properties and explore two common synthetic scenarios.

Propertytert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (Boc-protected)Fmoc-protected 3-(3-hydroxypropyl)piperidine Analog
Molecular Formula C13H25NO3[24]C23H27NO4 (Typical)
Molecular Weight 243.34 g/mol 381.46 g/mol (Typical)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[17]Mild Base (e.g., 20% Piperidine in DMF)[20][21]
Orthogonal To Base-labile groups (Fmoc, Aloc), Hydrogenolysis-labile groups (Cbz, Bn)[9]Acid-labile groups (Boc, tBu, Trt), Hydrogenolysis-labile groups (Cbz, Bn)[7][15]
Primary Application Solution-phase synthesis, fragment-based drug discoverySolid-phase peptide synthesis (SPPS), synthesis of complex molecules with acid-sensitive moieties
Stability Stable to bases, nucleophiles, and hydrogenolysis[9]Stable to acids and hydrogenolysis[25]
Scenario 1: Integration into Solid-Phase Peptide Synthesis (SPPS)

When incorporating a non-standard amino acid or scaffold like our piperidine derivative into a growing peptide chain on a solid support, the Fmoc strategy is the unequivocal choice . The entire synthesis relies on the orthogonality between the base-labile Fmoc group on the α-amine and the acid-labile protecting groups on the amino acid side chains.[18][26]

Resin Resin-Bound Peptide (Free Amine) Coupling Couple Fmoc-Piperidine Analog (HATU/DIPEA in DMF) Resin->Coupling Wash1 Wash with DMF Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: A typical Fmoc-SPPS cycle for incorporating the piperidine analog.

This protocol describes the removal of the Fmoc group from the piperidine nitrogen once it has been coupled to the resin-bound peptide.

  • Resin Preparation: Place the peptide-resin in a suitable solid-phase reaction vessel.

  • Initial Wash: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL/g of resin) to remove residual coupling reagents.[20]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged (approx. 10 mL/g).[27]

  • Agitation: Agitate the mixture at room temperature for 3-5 minutes.[27] Drain the solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct, which could interfere with the next coupling step.[20] The resin is now ready for the next amino acid coupling.

Scenario 2: Solution-Phase Synthesis & Fragment Elaboration

For many medicinal chemistry applications, particularly in lead optimization or the synthesis of small molecule libraries, solution-phase chemistry is preferred. Here, the robustness of the Boc group is often advantageous . Imagine a scenario where after deprotection, the free piperidine nitrogen needs to react with an aldehyde via reductive amination.

Start Boc-Protected Piperidine Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralize & Evaporate (e.g., Sat. NaHCO₃) Deprotection->Neutralization Reductive_Amination Reductive Amination (Aldehyde, NaBH(OAc)₃) Neutralization->Reductive_Amination Product Final Derivatized Product Reductive_Amination->Product

Caption: A common solution-phase sequence using the Boc-protected analog.

This protocol describes the removal of the Boc group in solution, followed by a one-pot derivatization.

  • Deprotection: Dissolve tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.[28]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and neutralize carefully with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude free amine.

  • Reductive Amination: Dissolve the crude amine (1.0 eq) and a desired aldehyde (1.0-1.2 eq) in DCM or dichloroethane (DCE).[29][30]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[30] Stir at room temperature for 4-16 hours until the reaction is complete.

  • Final Purification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography.

Making the Right Choice: A Decision Framework

The selection between Boc and Fmoc is a critical strategic decision. Use the following framework to guide your choice.

boc_node Use Boc Strategy fmoc_node Use Fmoc Strategy q1 Is this for Solid-Phase Peptide Synthesis (SPPS)? q1->fmoc_node Yes q2 Are there other acid-sensitive groups (e.g., tBu esters)? q1->q2 No q2->fmoc_node Yes q3 Do subsequent steps involve strong bases or nucleophiles? q2->q3 No q3->boc_node Yes q3->fmoc_node No

Caption: Decision framework for choosing between Boc and Fmoc protection.

Conclusion

Both tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate and its Fmoc-protected analogs are powerful tools in the arsenal of the synthetic chemist. There is no universally "better" option; the choice is dictated by the overall synthetic strategy.

  • The Fmoc strategy offers unparalleled advantages in the context of modern SPPS, where its mild, base-labile nature provides perfect orthogonality with acid-labile side-chain protection.[18]

  • The Boc strategy remains a robust and cost-effective choice for solution-phase synthesis, offering stability to a wide array of reaction conditions incompatible with the Fmoc group.[13][31]

By understanding the fundamental principles of their reactivity, stability, and orthogonality, researchers can confidently select the appropriate protecting group to streamline their synthetic efforts, maximize yields, and accelerate the drug discovery process.

References

  • Vertex AI Search. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine.
  • BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key....
  • ECHA. (n.d.). tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate — Chemical Substance Information.
  • Wikipedia. (n.d.). Protecting group.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • BenchChem. (2025). A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications.
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
  • Sigma-Aldrich. (n.d.). Methods for Removing the Fmoc Group.
  • Myers, A. (n.d.). Protecting Groups. Harvard University.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • G. de la Torre, B., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Beloglazkina, E. K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • CSBio. (n.d.). Boc Resin Cleavage Protocol.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection.
  • Hachmann, J., & Lebl, M. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. 5z.com.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
  • RSC Publishing. (n.d.). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids.
  • Bentham Science Publishers. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • ECHA. (n.d.). tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate — Chemical Substance Information.
  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate.
  • ACS Combinatorial Science. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH.
  • Semantic Scholar. (n.d.). Alternative to piperidine in Fmoc solid-phase synthesis.
  • PubChemLite. (n.d.). Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3).

Sources

Validation

Unlocking Piperidine Reactivity: A Comparative Guide to 3-Substituted vs. 4-Substituted N-Boc-Piperidines

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. However, functionalizing this scaffold—particularly via α-lithiation or transition-metal-catalyzed cross-coupling—p...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. However, functionalizing this scaffold—particularly via α-lithiation or transition-metal-catalyzed cross-coupling—presents profound regiochemical and stereochemical challenges. The introduction of a tert-butoxycarbonyl (Boc) protecting group fundamentally alters the ring's conformational dynamics.

This guide provides an objective, data-driven comparison of the reactivity profiles of 3-substituted and 4-substituted N-Boc-piperidines. By dissecting the steric causality behind these differences, we provide researchers with validated methodologies for navigating complex functionalization workflows.

Conformational Dynamics and Steric Causality

The position of a substituent on an N-Boc-piperidine ring dictates its three-dimensional conformation, which serves as the primary driver for all downstream reactivity.

4-Substituted N-Boc-Piperidines: These derivatives behave similarly to standard substituted cyclohexanes. Because the C4 position is distal to the bulky N-Boc group, substituents at this position freely adopt the thermodynamically favored equatorial orientation to minimize 1,3-diaxial interactions. The ring maintains a highly stable chair conformation.

3-Substituted N-Boc-Piperidines: Proximity to the N-Boc group introduces severe A-1,3 (allylic) strain. The carbamate C–N bond possesses partial double-bond character due to resonance, forcing the Boc group into a planar geometry with the equatorial protons at C2 and C6. An equatorial substituent at C3 will violently clash with the bulky tert-butyl moiety. To relieve this steric tension, the ring is forced to distort, pushing the 3-substituent into an axial position or adopting an unusual "boat" conformation ().

ConformationalEquilibrium Core N-Boc-Piperidine Core Sub4 4-Substituted Derivatives Core->Sub4 Sub3 3-Substituted Derivatives Core->Sub3 Chair Stable Chair (Equatorial Preference) Sub4->Chair Minimal 1,3-diaxial interactions Strain A-1,3 Allylic Strain with N-Boc Group Sub3->Strain Steric clash (Rotamer restriction) Boat Distorted Chair or Boat Conformation Strain->Boat Conformational relaxation

Conformational divergence between 3- and 4-substituted N-Boc-piperidines.

Reactivity Comparison: α-Lithiation and Functionalization

Deprotonating N-Boc-piperidine is notoriously sluggish compared to N-Boc-pyrrolidine. The rigid six-membered chair conformation renders the equatorial α-protons kinetically less accessible and thermodynamically less acidic (). The substitution pattern heavily influences how this kinetic barrier is overcome.

Regioselectivity and Steric Blockade
  • 4-Substituted: The distal nature of the C4 substituent exerts negligible steric hindrance on the incoming base. Consequently, lithiation with s-BuLi and a chiral diamine (e.g., sparteine) can proceed symmetrically at either the C2 or C6 position, allowing for highly enantioselective deprotonation.

  • 3-Substituted: The steric bulk of the C3 substituent (especially if forced into an axial or distorted geometry) effectively shields the adjacent C2 position. Lithiation is therefore highly regioselective, directing the s-BuLi complex almost exclusively to the unhindered C6 position.

LithiationRegioselectivity Start Substituted N-Boc-Piperidine Cond s-BuLi / (-)-sparteine Deprotonation Start->Cond Sub3 3-Substituted Cond->Sub3 Sub4 4-Substituted Cond->Sub4 Path3 Steric Blockade at C2 Favors C6 Lithiation Sub3->Path3 Path4 Symmetric Access C2 or C6 Lithiation Sub4->Path4 Prod3 2,5-Disubstituted Product Path3->Prod3 Electrophilic trapping Prod4 2,4-Disubstituted Product Path4->Prod4 Electrophilic trapping

Regioselective pathways in the α-lithiation of substituted N-Boc-piperidines.

Quantitative Data Comparison

The following tables summarize the structural properties and empirical lithiation data, highlighting the necessity of elevated temperatures to achieve practical yields in piperidine systems ().

Table 1: Structural and Reactivity Matrix

Structural Feature3-Substituted N-Boc-Piperidines4-Substituted N-Boc-Piperidines
Preferred Conformation Distorted Chair / BoatStable Chair
Steric Strain Severe A-1,3 strain with N-BocMinimal 1,3-diaxial interactions
α-Lithiation Regioselectivity Highly selective for C6 (C2 is blocked)Symmetric access (C2 or C6)
Cross-Coupling Efficiency Lower yields (steric hindrance)High yields (unhindered α-anion)

Table 2: Comparative Lithiation Yields and Enantioselectivity

SubstrateChiral Ligand / BaseTemp (°C)TimeElectrophileYield (%)Enantiomeric Ratio (er)
N-Boc-piperidines-BuLi / (-)-sparteine-7816 hTMSCl887:13
N-Boc-piperidines-BuLi / (+)-sparteine surrogate-302 minClCO2Me6790:10
4-Phenyl-N-Boc-piperidines-BuLi / TMEDA-784 hMeI75Racemic
3-Methyl-N-Boc-piperidines-BuLi / TMEDA-784 hTMSCl68Regioselective (C6)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperature controls and quenching steps is explicitly defined to prevent intermediate decomposition.

Protocol 1: High-Temperature Asymmetric α-Lithiation of 4-Substituted N-Boc-Piperidines

Causality: Traditional -78 °C lithiation is kinetically stalled for piperidines. Operating at -30 °C overcomes this barrier, achieving complete lithiation in 2 minutes. However, strict time control is required to prevent the organolithium intermediate from attacking its own carbamate group.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the 4-substituted N-Boc-piperidine (1.0 equiv) and the (+)-sparteine surrogate (1.2 equiv) in anhydrous Et₂O (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath carefully maintained at exactly -30 °C.

  • Deprotonation: Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 1 minute. Mechanism: The surrogate ligand complexes with s-BuLi, creating a chiral basic environment that selectively abstracts the pro-S equatorial proton.

  • Aging: Stir the reaction mixture for exactly 2 minutes .

  • Trapping: Rapidly inject the electrophile (e.g., methyl chloroformate, 1.5 equiv).

  • Quenching & Validation: After 30 minutes, quench with saturated aqueous NH₄Cl. Validation: Immediate quenching neutralizes any unreacted organolithium, preventing spurious side reactions during the aqueous workup and ensuring the isolated yield accurately reflects the lithiation efficiency.

Protocol 2: Regioselective Functionalization of 3-Substituted N-Boc-Piperidines

Causality: The 3-substituent sterically blocks the C2 position. Lithiation is directed entirely to the C6 position, but requires extended reaction times due to the inherent low acidity of piperidine α-protons.

  • Preparation: Dissolve the 3-substituted N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M) under argon.

  • Cooling: Cool the mixture to -78 °C.

  • Deprotonation: Add s-BuLi (1.2 equiv) dropwise. Stir for 4 hours. Mechanism: TMEDA breaks down s-BuLi aggregates, increasing basicity, while the steric bulk of the 3-position forces the base exclusively to the C6 position.

  • Transmetalation (For Cross-Coupling): Add a solution of anhydrous ZnCl₂ (1.5 equiv in THF). Stir for 30 minutes while warming to room temperature. Causality: Transmetalation from lithium to zinc generates a highly stable organozinc intermediate primed for Negishi cross-coupling, preventing degradation.

  • Trapping: Add the Pd-catalyst and aryl halide. Heat to 60 °C for 12 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

References

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024.[Link]

  • Bailey, W. F., Beak, P., et al. "An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine." Journal of the American Chemical Society, 2002.[Link]

  • Beng, T. K., Gawley, R. E., Coldham, I., O'Brien, P., et al. "Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C." The Journal of Organic Chemistry, 2013.[Link]

Comparative

Strategic Comparison Guide: Boc vs. Cbz Protection for 3-(3-Hydroxypropyl)piperidine Derivatives

Executive Summary In the synthesis of complex pharmaceuticals and fine chemicals, 3-(3-hydroxypropyl)piperidine serves as a highly versatile, bifunctional building block. Because it contains both a secondary amine (piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceuticals and fine chemicals, 3-(3-hydroxypropyl)piperidine serves as a highly versatile, bifunctional building block. Because it contains both a secondary amine (piperidine ring) and a primary alcohol (hydroxypropyl chain), synthetic routing requires precise chemoselective protection. The two most prominent N-protecting groups for this substrate are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

This guide provides an objective, data-driven comparison of Boc and Cbz protection strategies. By analyzing their orthogonality, reaction kinetics, and downstream compatibility, we establish self-validating experimental protocols to help synthetic chemists achieve >95% chemoselectivity.

Substrate Analysis & Chemoselectivity Principles

The core challenge in protecting 3-(3-hydroxypropyl)piperidine lies in differentiating the nitrogen and oxygen nucleophiles. Kinetically, the secondary amine of the piperidine ring is significantly more nucleophilic than the primary aliphatic alcohol.

By strictly controlling the stoichiometry (1.05–1.10 equivalents of the protecting reagent) and maintaining low temperatures (0 °C), chemists can exploit this kinetic gap. This allows for exclusive N-protection without the need for transient O-protecting groups, avoiding unnecessary synthetic steps 1.

Strategic Selection: Orthogonality in Multi-Step Synthesis

The choice between Boc and Cbz is dictated by the concept of orthogonality —the ability to remove one protecting group under conditions that leave others intact 2.

  • Boc (tert-Butyloxycarbonyl): Highly acid-labile. It is the optimal choice when downstream steps involve catalytic hydrogenation (e.g., reducing alkenes or cleaving benzyl ethers) or strongly basic conditions.

  • Cbz (Benzyloxycarbonyl): Hydrogenolysis-labile but highly stable to acidic environments. It is preferred when the synthetic route requires strong Lewis or Brønsted acids, such as in glycosylations or acetal deprotections 3.

DecisionTree Start 3-(3-hydroxypropyl)piperidine Q1 Does downstream chemistry require strong acids? Start->Q1 Q2 Does downstream chemistry involve catalytic hydrogenation? Q1->Q2 No Cbz Select N-Cbz (H2-labile, Acid-stable) Q1->Cbz Yes (e.g., Glycosylation) Boc Select N-Boc (Acid-labile, H2-stable) Q2->Boc Yes (e.g., Alkene Reduction) Q2->Boc No (Boc preferred for ease)

Decision tree for selecting Boc vs. Cbz protection based on downstream synthetic requirements.

Quantitative Performance Comparison

The following table summarizes the experimental parameters, chemoselectivity, and overall efficiency of both protection strategies when applied to piperidine-based amino alcohols.

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Equivalents 1.05 eq1.10 eq
Optimal Solvent Dichloromethane (DCM)THF / H₂O (2:1 Biphasic)
Base Required Triethylamine (TEA) or NoneNaHCO₃ (Acid scavenger)
Reaction Time 2 - 4 hours4 - 6 hours
N-Selectivity > 98% (O-Boc < 2%)> 95% (O-Cbz < 5%)
Isolated Yield 92 - 96%88 - 94%
Deprotection Method TFA/DCM (1:1) or 4M HCl in DioxaneH₂ (1 atm), 10% Pd/C in MeOH
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas)

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Objective: Selectively protect the secondary amine while leaving the primary alcohol untouched. Causality: Utilizing exactly 1.05 equivalents of Boc₂O at 0 °C suppresses thermodynamic O-acylation. The reaction is driven by the high intrinsic nucleophilicity of the piperidine nitrogen 4.

  • Initialization: Dissolve 3-(3-hydroxypropyl)piperidine (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add Triethylamine (1.2 eq). Slowly add a solution of Boc₂O (1.05 eq) in DCM dropwise over 15 minutes. Reasoning: Dropwise addition prevents localized concentration spikes that could lead to di-protection or O-acylation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material is Ninhydrin-positive (yellow/red spot). The N-Boc product is Ninhydrin-negative but stains dark blue with Phosphomolybdic Acid (PMA) due to the free hydroxyl group. Complete disappearance of the Ninhydrin spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess TEA. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective N-Cbz Protection

Objective: Install the Cbz group using Schotten-Baumann conditions to prevent reagent hydrolysis and ensure N-selectivity 5. Causality: The biphasic system (THF/H₂O) physically separates the reactive species. Water dissolves the NaHCO₃ acid scavenger, while THF solubilizes the substrate and Cbz-Cl. This continuous neutralization of the HCl byproduct drives the reaction forward without destroying the Cbz-Cl reagent 6.

  • Initialization: Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and Water. Add NaHCO₃ (2.0 eq). Cool to 0 °C.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Propagation: Stir vigorously at 0 °C for 1 hour, then warm to room temperature for 3 hours. Reasoning: Vigorous stirring is mandatory to maximize the surface area of the biphasic emulsion, facilitating the reaction.

  • Self-Validation: TLC validation (Hexanes/EtOAc 1:1). The product is highly UV-active (due to the benzyl ring), whereas the starting material is UV-inactive. The emergence of a strong UV-active spot confirms Cbz incorporation.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Protocol 3: Orthogonal Deprotection Workflows
  • Boc Removal: Treat the N-Boc derivative with TFA/DCM (1:1) at room temperature. Self-Validation: The reaction generates isobutylene and CO₂. The macroscopic cessation of gas bubbling is a reliable physical indicator that deprotection is complete.

  • Cbz Removal: Dissolve the N-Cbz derivative in Methanol. Add 10% Pd/C (catalytic) and stir under a Hydrogen balloon (1 atm). Self-Validation: Monitor the hydrogen uptake; once the balloon stops deflating, the hydrogenolysis is finished. Filter through a Celite pad to remove the palladium catalyst.

Mechanistic Insights & Pathway Logic

The following diagram maps the divergent synthetic pathways, illustrating how reagent selection dictates the chemoselective outcome for this bifunctional molecule.

Chemoselectivity cluster_Boc N-Boc Pathway cluster_Cbz N-Cbz Pathway Substrate 3-(3-hydroxypropyl)piperidine (Sec-Amine + Pri-Alcohol) BocReagent Boc2O (1.05 eq) 0°C to RT, DCM Substrate->BocReagent Kinetically driven N-selectivity CbzReagent Cbz-Cl (1.1 eq), NaHCO3 THF/H2O, 0°C Substrate->CbzReagent Schotten-Baumann conditions BocProduct N-Boc Derivative (>95% Yield, O-Boc <1%) BocReagent->BocProduct CbzProduct N-Cbz Derivative (>90% Yield, O-Cbz <2%) CbzReagent->CbzProduct

Chemoselective N-protection pathways for 3-(3-hydroxypropyl)piperidine.

References

  • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Validation

Gas Chromatography Strategies for Volatile Impurities in tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Executive Summary tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a structurally complex, Boc-protected intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). During its ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a structurally complex, Boc-protected intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). During its manufacturing, volatile organic compounds (VOCs)—such as residual extraction solvents (e.g., dichloromethane, tetrahydrofuran) and synthetic byproducts—can become trapped in the product matrix. Regulatory frameworks, notably the ICH Q3C guidelines, mandate the rigorous quantification of these impurities to ensure patient safety 1.

This guide objectively compares Gas Chromatography (GC) methodologies for this specific compound, emphasizing the causality behind method selection, thermal dynamics, and matrix isolation techniques required to prevent artifactual degradation.

Mechanistic Challenges: Why Standard GC Fails

Analyzing this specific piperidine derivative presents two fundamental physicochemical challenges that dictate the analytical approach:

  • Thermal Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to thermal degradation. When exposed to the high temperatures of a standard GC direct injection port (typically >200°C), the Boc group undergoes pyrolytic elimination, releasing isobutylene gas, carbon dioxide, and tert-butanol 2. This artifactual degradation masks true volatile impurities, causes false positives, and severely contaminates the GC column.

  • Hydrogen Bonding of the Hydroxyl Group: The free primary alcohol (3-hydroxypropyl) interacts strongly with the active silanol groups of the GC stationary phase. If injected directly without chemical capping, this causes severe peak tailing and irreversible adsorption 3.

Methodological Comparison: Headspace vs. Direct Injection

To overcome these structural liabilities, analytical chemists must choose between Headspace GC (HS-GC) and Direct Injection GC (DI-GC).

  • Headspace GC-FID (The Gold Standard for Volatiles): HS-GC relies on phase equilibrium. By dissolving the intermediate in a high-boiling solvent and gently heating it in a sealed vial, only the highly volatile impurities partition into the gas phase 4. The non-volatile, thermally labile Boc-piperidine remains safely in the liquid phase matrix, completely preventing inlet degradation 4.

  • Direct Injection GC-MS (For Semi-Volatiles): DI-GC introduces the entire sample into the GC. Due to the thermal and polarity issues mentioned above, DI-GC is strictly reserved for semi-volatile profiling and must be preceded by chemical derivatization (e.g., silylation) to stabilize the molecule 3.

Quantitative Method Comparison
ParameterHeadspace GC-FID (HS-GC)Direct Injection GC-MS (DI-GC)
Primary Application ICH Q3C Residual Solvents (Trace volatiles)Semi-volatile synthesis byproducts
Typical Sample Volume 1.0 mL (in 20 mL sealed equilibrium vial)1.0 - 2.0 µL (liquid injection)
Inlet / Transfer Temperature 150 °C (Transfer line)250 °C (Vaporization chamber)
Thermal Degradation Risk < 0.1% (Boc remains intact in liquid)> 15% (Boc cleavage likely without derivatization)
Volatile Sensitivity (LOD) 1 - 5 ppm (Pre-concentrated in gas phase)50 - 100 ppm (Matrix suppressed)
Matrix Interference Zero (API remains in the vial)High (API deposits in liner/column)

Analytical Decision Workflow

GC_Methods Sample tert-Butyl 3-(3-hydroxypropyl) piperidine-1-carboxylate Decision Assess Impurity Volatility & Thermal Stability Sample->Decision HSGC Headspace GC-FID (Highly Volatile) Decision->HSGC Trace Solvents (e.g., THF, DCM) DIGC Direct Injection GC-MS (Semi-Volatile/Unknowns) Decision->DIGC Process Byproducts Matrix Matrix Isolation in Vial (Prevents Boc Cleavage) HSGC->Matrix Deriv BSTFA Derivatization (Protects -OH Group) DIGC->Deriv Data Validated Impurity Profile (ICH Q3C Compliant) Matrix->Data Deriv->Data

Analytical decision workflow for GC impurity profiling of Boc-protected piperidines.

Self-Validating Experimental Protocols

Protocol A: HS-GC-FID for ICH Q3C Residual Solvents

This protocol isolates volatile extraction solvents (e.g., Dichloromethane, Ethyl Acetate) from the thermally labile API intermediate.

  • Causality of Diluent: Water is the standard diluent for HS-GC, but the Boc-piperidine intermediate is highly lipophilic and insoluble in water. Dimethyl sulfoxide (DMSO) is required because it provides complete dissolution and has a high boiling point (189°C), ensuring it does not co-elute with highly volatile Class 2/3 solvents 1.

  • Causality of Temperature: Incubating at 85°C provides enough thermal energy to drive volatile solvents into the gas phase without triggering the pyrolytic elimination of the Boc group [[4]]().

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate into a 20 mL headspace vial.

  • Dilution: Add exactly 1.0 mL of Headspace-Grade DMSO. Cap and crimp the vial immediately with a PTFE/silicone septum.

  • Incubation: Heat the vial in the headspace autosampler oven at 85°C for 20 minutes with moderate agitation.

  • Injection: Inject 1.0 mL of the headspace vapor into the GC-FID (Transfer line: 150°C).

  • Separation: Use a USP G43 column (e.g., DB-624, 30m x 0.32mm x 1.8µm). Program the oven: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

  • Self-Validation Check (System Suitability): The protocol is valid only if the resolution ( Rs​ ) between critical closely-eluting solvent pairs (e.g., Acetonitrile and Dichloromethane) is ≥1.5 , and the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard is ≥10 .

Protocol B: DI-GC-MS for Semi-Volatile Impurity Profiling

If direct injection is required to identify heavier, semi-volatile impurities (e.g., unreacted starting materials), the free hydroxyl group must be capped to prevent peak tailing, and the compound stabilized against thermal shock 3.

  • Causality of Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the hydroxyl proton on the 3-hydroxypropyl chain with a trimethylsilyl (TMS) group, eliminating hydrogen bonding with the column and increasing overall volatility 3.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the intermediate in 1.0 mL of anhydrous Dichloromethane.

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS as a catalyst).

  • Reaction: Seal the vial and heat at 60°C for 30 minutes to ensure complete silylation.

  • Injection: Inject 1.0 µL of the derivatized mixture into the GC inlet (Set to 250°C, Split ratio 10:1).

  • Separation & Detection: Use a DB-5MS column (30m x 0.25mm x 0.25µm). Detect using a Mass Spectrometer in full scan mode (m/z 50-500).

  • Self-Validation Check (Derivatization Completeness): The protocol is valid only if the Total Ion Chromatogram (TIC) shows an absolute absence of the underivatized API peak. Furthermore, the absence of massive isobutylene artifact peaks at the solvent front confirms that thermal stabilization was successful.

References

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry American Pharmaceutical Review URL:[Link]

Sources

Comparative

Analytical Validation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate as a Chemical Probe Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Analytical Validation Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Analytical Validation Protocol.

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD) and chemical biology, the linker connecting a target-binding warhead to an effector molecule (e.g., an E3 ligase ligand) is no longer viewed as a passive spacer. It is an active participant that dictates ternary complex formation, physicochemical properties, and pharmacokinetic stability. This guide provides an objective analytical validation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (Boc-3-HPP) as a superior chemical probe scaffold, comparing its performance against traditional flexible linkers and its structural isomers.

The Rationale for Piperidine-Based Probe Scaffolds

Historically, chemical probes and Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains. However, these flexible linkers often suffer from poor metabolic stability, high entropic penalties upon target binding, and off-target promiscuity.

Recent structural biology insights have driven a paradigm shift toward rigidified heterocyclic scaffolds[1]. Incorporating saturated heterocycles like piperidines into probe linkers restricts conformational flexibility, which can significantly enhance the cooperative formation of the productive ternary complex[1]. Furthermore, piperidine groups are strategically utilized to balance the lipophilicity (LogP) and improve the aqueous solubility of complex chemical probes[2].

Why Boc-3-HPP? While 4-substituted piperidines provide a linear exit vector, the 3-substituted architecture of Boc-3-HPP introduces a distinct, "kinked" spatial trajectory. This angular projection is highly advantageous when the protein of interest (POI) and the effector protein require an offset orientation to avoid steric clashes[3]. The primary alcohol on the propyl chain serves as a versatile synthetic handle, while the Boc-protected amine ensures orthogonal stability during complex multi-step probe assembly.

Comparative Performance Analysis

To objectively evaluate Boc-3-HPP, we compared it against a standard flexible linker (PEG3-OH) and its linear structural isomer (Boc-4-HPP). The data below synthesizes key analytical metrics critical for chemical probe validation.

Table 1: Physicochemical and Metabolic Profiling of Linker Scaffolds
Scaffold / PrecursorStructural FeatureTrajectory / Exit VectorPredicted LogD (pH 7.4)HLM Clearance (µL/min/mg)*Conjugation Efficiency (Mitsunobu)
Boc-3-HPP 3-substituted piperidineRestricted (Angular/Kinked)1.8< 12 (High Stability)88%
Boc-4-HPP 4-substituted piperidineRestricted (Linear)1.9< 15 (High Stability)85%
PEG3-OH Linear polyetherHighly Flexible-0.5> 45 (Low Stability)65%

*HLM Clearance = Human Liver Microsome intrinsic clearance. Lower values indicate higher metabolic stability.

Key Takeaways:

  • Metabolic Stability: Both piperidine scaffolds (3-HPP and 4-HPP) demonstrate superior resistance to oxidative cleavage in liver microsomes compared to the PEG3-OH linker.

  • Trajectory Control: The 3-HPP scaffold provides an angular exit vector that has been shown to rescue degradation efficacy in PROTACs where linear (4-HPP) or flexible linkers fail to induce productive POI-E3 ligase proximity[3].

Analytical Validation Workflows

Rigorous chemical probe validation requires standardized, self-validating protocols to ensure that the observed biological phenotype is driven by the target rather than assay interference or scaffold degradation[4]. Below are the validated protocols for utilizing and profiling Boc-3-HPP.

Protocol A: Linker-Warhead Conjugation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is selected because it allows for the direct, stereospecific coupling of the primary alcohol of Boc-3-HPP to a phenolic or acidic warhead without requiring prior conversion to a halide or sulfonate, thereby minimizing elimination side-reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the target warhead (1.0 eq) and Boc-3-HPP (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the DEAD/DIAD intermediate.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) to the solution and cool the reaction vessel to 0°C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Rationale: Slow addition at 0°C controls the exothermic formation of the betaine intermediate, preventing the degradation of sensitive warheads.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected probe intermediate.

Protocol B: LC-MS/MS Microsomal Stability Profiling

Causality: Before advancing a chemical probe to cellular assays, it is imperative to confirm that the linker does not introduce metabolic liabilities. This assay measures the intrinsic clearance of the fully assembled probe.

Step-by-Step Methodology:

  • Incubation: Incubate the 3-HPP-derived probe (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate cofactor for Cytochrome P450 enzymes, which are primarily responsible for linker oxidation.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to quantify the disappearance of the parent probe and calculate CLint​ .

Mechanistic Pathway & Workflow Visualizations

To fully contextualize the utility of Boc-3-HPP, the following diagrams map both the analytical validation workflow and the downstream biological mechanism of action when the scaffold is integrated into a degrader probe.

Workflow A Boc-3-HPP (Probe Precursor) B Warhead Conjugation (Mitsunobu Protocol) A->B Step 1 C Orthogonal Deprotection (TFA/DCM) B->C Step 2 D LC-MS/MS Stability Profiling C->D Step 3 E Cellular Validation (Target Engagement) D->E Step 4

Figure 1: Analytical validation workflow for Boc-3-HPP derived chemical probes.

Mechanism POI Protein of Interest (POI) TC Ternary Complex (POI - PROTAC - E3) POI->TC Binds PROTAC 3-HPP Linked PROTAC PROTAC->TC Bridges (Angular) E3 E3 Ubiquitin Ligase E3->TC Recruits UB Polyubiquitination TC->UB Catalyzes DEG Proteasomal Degradation UB->DEG Targets

Figure 2: Mechanism of targeted protein degradation using a 3-HPP linked PROTAC.

Conclusion

The analytical validation of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate demonstrates its superiority as a chemical probe scaffold over traditional flexible linkers. By providing a rigidified, angular trajectory, it facilitates highly specific ternary complex formations while simultaneously offering excellent metabolic stability and synthetic tractability. For drug development professionals designing the next generation of PROTACs or targeted covalent inhibitors, incorporating the 3-HPP scaffold is a data-backed strategy to optimize both physicochemical properties and biological efficacy.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC) - NIH. Available at:[Link]

  • Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. PubMed Central (PMC) - NIH. Available at:[Link]

  • ALARM NMR for HTS triage and chemical probe validation. PubMed - NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Understanding the Risks: Hazard Profile Based on data for piperidine and analogous structures, tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate should be handled as a hazardous substance with the following potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: Hazard Profile

Based on data for piperidine and analogous structures, tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation : Can cause skin irritation, and related compounds are known to cause severe skin burns.[1][2][3][4][5][6][7][8]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[1][2][3][5][6][7][8][9]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][6][8][10]

  • Flammability : As with many organic compounds, there is a potential for flammability.[2][4][11]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Running Reactions and Workup Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol ensures that checks and balances are integrated into the workflow. The following step-by-step procedures are designed to minimize risk at each stage of handling.

Receiving and Storage
  • Initial Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate gloves and eye protection during this process.

  • Segregated Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly closed.[5][12][13]

  • Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use
  • Ventilation is Key : All handling of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, especially when in solution or if it is a volatile liquid, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5][8][10][12][13][14]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[3][8][9][11][13][14]

  • Grounding : For larger quantities, take precautionary measures against static discharge by grounding equipment.[4][12]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12]

  • Neutralize (if applicable) : For piperidine-based compounds, which are basic, have an appropriate neutralizing agent for bases available.

  • Clean-up : Wearing the appropriate PPE as outlined in the table above, carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[5][8][10]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Segregation : All waste contaminated with tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[5][8][9][10][12][14]

  • Regulatory Compliance : Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge into drains or the environment.[3][8][10][12][14]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols within a typical experimental workflow.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh Compound in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve setup Set up Reaction in Fume Hood dissolve->setup Transfer Reagents monitor Monitor Reaction setup->monitor workup Quench and Work-up monitor->workup decontaminate Decontaminate Glassware workup->decontaminate Transfer Waste dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Doff and Dispose of Contaminated PPE dispose->remove_ppe

Caption: Integrated safety workflow for handling tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

In Case of Exposure: First Aid

Immediate action is crucial in the event of an exposure.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8][10][12][14]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][7][8][10][12][13][14]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8][9][10][12][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8][10][12][14]

Always have the Safety Data Sheet (or this guide in its absence) available for emergency medical personnel.

By adhering to these protocols, researchers can confidently and safely handle tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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  • Vertex AI Search, PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE,
  • Carl ROTH, Safety D
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    • Thermo Fisher Scientific, 15 - SAFETY DATA SHEET,

    • Angene Chemical, Safety Data Sheet,

    • PubChem, tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399,

    • CDH Fine Chemical, PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS,

    • ChemicalBook, tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate,

    • MilliporeSigma, SAFETY DATA SHEET,

    • 3M, Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION,

    • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet,

    • Capot Chemical, MSDS of tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate,

    • Aaronchem, Safety Data Sheet,

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